1-Propyl-4-piperidone
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-propylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDZKYYCJUNORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177700 | |
| Record name | 1-Propyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23133-37-1 | |
| Record name | 1-Propyl-4-piperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23133-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023133371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propyl-4-piperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-propyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPYL-4-PIPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL9F858M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to 1-Propyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and spectral analysis of 1-Propyl-4-piperidone, a key intermediate in pharmaceutical development.
Core Chemical Properties
This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring a piperidone ring with a propyl group attached to the nitrogen atom, makes it an important precursor for various pharmaceutical agents, particularly those targeting neurological disorders, cardiovascular diseases, and infectious agents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | [2] |
| CAS Number | 23133-37-1 | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 56 °C at 1 mmHg | [3] |
| Density | 0.936 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.461 | [3] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [3] |
Synthesis of this compound
The primary synthetic route to this compound is the N-alkylation of 4-piperidone (B1582916) with a propyl halide. A common method involves the reaction of 4-piperidone with 1-iodopropane (B42940) in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile.[1]
Experimental Protocol: N-Alkylation of 4-Piperidone
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
4-Piperidone
-
1-Iodopropane
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-piperidone (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-iodopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
| ¹H NMR | Data available on PubChem, provided by Sigma-Aldrich. | [2] |
| ¹³C NMR | Data available on PubChem, provided by the University of Vienna. | [2] |
| IR Spectroscopy | Data available on PubChem, provided by Sigma-Aldrich. | [2] |
| Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center. | [2][4] |
Detailed spectral data, including chemical shifts and peak assignments, can be accessed through the referenced databases.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via N-alkylation.
References
In-Depth Technical Guide: 1-Propyl-4-piperidone (CAS: 23133-37-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Propyl-4-piperidone, a key heterocyclic organic compound with significant applications in pharmaceutical synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis via N-alkylation, outlines methods for its analytical characterization, and summarizes critical safety information. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes Graphviz diagrams to visualize the synthetic pathway and a general analytical workflow, adhering to specified formatting guidelines for clarity and utility in a research and development setting.
Introduction
This compound (CAS No. 23133-37-1) is a derivative of 4-piperidone (B1582916), characterized by a propyl group attached to the nitrogen atom of the piperidine (B6355638) ring.[1][2] Its molecular structure makes it a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[3] The piperidone core allows for a variety of chemical transformations, including Mannich reactions, Michael additions, and reductive aminations, opening pathways to a diverse range of biologically active compounds.[1] This versatility has led to its use in the development of drugs targeting neurological disorders, cardiovascular diseases, and infectious agents.[1] Beyond pharmaceuticals, this compound is also finding applications in the development of advanced materials such as Organic Light-Emitting Diodes (OLEDs).[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 23133-37-1 | [2] |
| Molecular Formula | C₈H₁₅NO | [2][5] |
| Molecular Weight | 141.21 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2][7] |
| Density | 0.936 g/mL at 25 °C | [8] |
| Boiling Point | 56 °C at 1 mmHg | [8] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [3] |
| Refractive Index (n20/D) | 1.461 | [3][8] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [2] |
| pKa | 8.10 ± 0.20 (Predicted) | [8] |
Synthesis of this compound
The primary synthetic route to this compound is the N-alkylation of 4-piperidone. This involves the reaction of 4-piperidone with a propyl halide in the presence of a base. A general experimental protocol is detailed below.
Synthesis Signaling Pathway
Caption: N-alkylation of 4-piperidone to yield this compound.
Experimental Protocol: N-alkylation of 4-Piperidone
This protocol is a general representation of the N-alkylation reaction for the synthesis of this compound.[8]
Materials:
-
4-Piperidone hydrochloride monohydrate
-
1-Iodopropane (or 1-bromopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-piperidone hydrochloride monohydrate (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-iodopropane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using various analytical techniques. A general workflow for the characterization is depicted below.
Experimental Workflow for Analysis
Caption: A generalized workflow for the analysis of this compound.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals | Reference(s) |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet) and the piperidone ring protons. | [6] |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the piperidone ring, and the carbons of the propyl group. | [6] |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ketone, typically around 1715 cm⁻¹. C-N stretching and C-H stretching and bending vibrations will also be present. | [6][9] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 141 and characteristic fragmentation patterns. The top peak is often observed at m/z 112. | [2][6] |
Safety Information
This compound is a chemical that requires careful handling. The following table outlines its GHS hazard classifications and associated precautionary statements.
Table 3: GHS Hazard and Safety Information for this compound
| Hazard Category | GHS Classification | Precautionary Statements (Examples) | Reference(s) |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][10] |
| Physical Hazards | H227: Combustible liquid. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [10] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its structure is a key component in the development of novel therapeutics. The ability to functionalize the piperidone ring allows for the creation of a library of compounds for screening and lead optimization in drug discovery programs.[3]
Conclusion
This compound is a versatile and important intermediate in organic and medicinal chemistry. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and methods for its characterization, along with essential safety information. The structured presentation of data and visual workflows are intended to support researchers and drug development professionals in the effective and safe utilization of this compound in their scientific endeavors.
References
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-Isopropyl-4-piperidone(5355-68-0) 1H NMR spectrum [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C8H15NO | CID 90006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Amine - Wikipedia [en.wikipedia.org]
- 10. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the Molecular Structure of 1-Propyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 1-Propyl-4-piperidone, a key intermediate in pharmaceutical development. The information is presented to be a valuable resource for researchers and scientists involved in organic synthesis and drug discovery.
Molecular Structure and Properties
This compound, with the CAS number 23133-37-1, is a heterocyclic organic compound.[1] Its structure consists of a piperidone ring with a propyl group attached to the nitrogen atom.[2] This substitution makes it a valuable building block for creating more complex molecules with potential therapeutic applications.[2]
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₈H₁₅NO[1] |
| Molecular Weight | 141.21 g/mol [1] |
| CAS Number | 23133-37-1[1] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 56 °C at 1 mmHg[4] |
| Density | 0.936 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | 1.461[1] |
| SMILES | CCCN1CCC(=O)CC1[3] |
| InChI | InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2-7H2,1H3[5] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the N-alkylation of 4-piperidone (B1582916). This reaction involves the nucleophilic substitution of a propyl halide by the secondary amine of the 4-piperidone ring.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: N-Alkylation of 4-Piperidone
This protocol outlines a typical procedure for the synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride
-
1-Iodopropane (B42940) (or 1-Bromopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add 1-iodopropane (1.2 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid inorganic salts.
-
Wash the solid residue with diethyl ether.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether and wash with water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Analysis and Structural Elucidation
The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| CH₃ (propyl) | 0.9 | Triplet | 3H |
| CH₂ (propyl, middle) | 1.5 | Sextet | 2H |
| N-CH₂ (propyl) | 2.4 | Triplet | 2H |
| Piperidone ring protons (adjacent to N) | 2.6 | Triplet | 4H |
| Piperidone ring protons (adjacent to C=O) | 2.5 | Triplet | 4H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| CH₃ (propyl) | ~11 |
| CH₂ (propyl, middle) | ~20 |
| N-CH₂ (propyl) | ~59 |
| Piperidone ring carbons (adjacent to N) | ~53 |
| Piperidone ring carbons (adjacent to C=O) | ~41 |
| C=O (carbonyl) | ~209 |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is crucial for structural confirmation. The electron ionization (EI) mass spectrum is available through the NIST WebBook.[5]
Expected Fragmentation Pattern:
Caption: A plausible fragmentation pathway for this compound in mass spectrometry.
The molecular ion peak ([M]⁺˙) is expected at an m/z of 141, corresponding to the molecular weight of the compound.[5] A prominent fragment is often observed at m/z 112, resulting from the loss of an ethyl radical (•C₂H₅) via alpha-cleavage adjacent to the nitrogen atom. Another significant fragment can be seen at m/z 98, which can be formed by the loss of a propyl radical (•C₃H₇) or through a McLafferty rearrangement.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and spectroscopic characterization of this compound. The presented data and protocols are intended to support researchers and scientists in their endeavors within the fields of organic chemistry and drug development. The versatile nature of this compound makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[2]
References
- 1. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C8H15NO | CID 90006 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Propyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propyl-4-piperidone is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its versatile structure allows for further functionalization, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, quantitative data for comparison, and mechanistic insights. The synthesis methods covered are N-alkylation of 4-piperidone (B1582916), the Dieckmann condensation pathway, reductive amination, and a lesser-known cyclization route. This document is intended to serve as a practical resource for researchers and scientists in the pharmaceutical and chemical industries.
Introduction
N-substituted 4-piperidones are a class of heterocyclic compounds of significant interest in medicinal chemistry. The piperidone scaffold is a common feature in a wide range of therapeutic agents, including analgesics, antipsychotics, and antiarrhythmics. The nature of the substituent on the nitrogen atom plays a crucial role in modulating the pharmacological activity of these compounds. This compound, in particular, serves as a crucial precursor for the synthesis of various target molecules in drug development pipelines. The selection of an appropriate synthetic route to this intermediate is critical and often depends on factors such as the availability of starting materials, desired scale, and overall cost-effectiveness. This guide details the most common and effective methods for the preparation of this compound.
Synthetic Routes
There are several established methods for the synthesis of this compound. The most prominent of these are:
-
Direct N-Alkylation of 4-Piperidone: A straightforward approach involving the reaction of 4-piperidone with a propyl halide.
-
Dieckmann Condensation Route: A multi-step synthesis involving the construction of the piperidone ring from acyclic precursors.
-
Reductive Amination: A method that forms the N-propyl bond through the reduction of an imine intermediate.
-
Cyclization of 1,5-Dihalo-3-pentanone: An alternative ring-forming strategy.
The following sections will provide a detailed examination of each of these routes.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data associated with the different synthetic routes to this compound, allowing for a direct comparison of their key reaction parameters.
| Synthetic Route | Starting Materials | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| N-Alkylation | 4-Piperidone, 1-Iodopropane (B42940) | K₂CO₃ | Acetonitrile (B52724) | Not Specified | Not Specified | Not Specified[1] |
| 4-Piperidone hydrochloride, 1-Bromopropane | Cs₂CO₃ | Acetonitrile | 16 h | 80 | ~88 (analogous)[2][3][4] | |
| Dieckmann Condensation | Propylamine (B44156), Methyl acrylate (B77674) | NaH, HCl | Toluene, Water | >10 h | Room Temp - Reflux | ~70-80 (analogous)[5][6] |
| Reductive Amination | 4-Piperidone, Propanal | NaBH(OAc)₃, Acetic Acid | Dichloromethane | 14 h | Room Temp | ~91 (analogous)[3][4] |
| Cyclization | 1,5-Dichloro-3-pentanone, Propylamine | - | Methanol (B129727) | 4 h | 65-75 | ~75-80 (analogous)[7] |
Note: Data for analogous reactions are provided where specific data for this compound was not available.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes to this compound.
N-Alkylation of 4-Piperidone
This method is a direct and often efficient way to synthesize N-substituted piperidones.
Protocol 1: From 4-Piperidone and 1-Iodopropane
-
Materials: 4-Piperidone, 1-iodopropane, potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of 4-piperidone in acetonitrile, add potassium carbonate.
-
Add 1-iodopropane to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the solid potassium salts.
-
Remove the acetonitrile under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.[1]
-
Protocol 2: From 4-Piperidone Hydrochloride and 1-Bromopropane (Adapted from an analogous synthesis)
-
Materials: 4-Piperidone hydrochloride, 1-bromopropane, cesium carbonate, acetonitrile.
-
Procedure:
-
Combine 4-piperidone hydrochloride, 1-bromopropane, and cesium carbonate in acetonitrile.
-
After cooling to room temperature, filter the solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica (B1680970) gel.
-
Dieckmann Condensation Route
This route involves the initial formation of a diester intermediate, followed by an intramolecular cyclization.
-
Step 1: Michael Addition of Propylamine to Methyl Acrylate
-
Materials: Propylamine, methyl acrylate, methanol.
-
Procedure:
-
Dissolve propylamine in methanol.
-
Slowly add methyl acrylate to the solution at room temperature. The reaction is exothermic.
-
Stir the mixture for 10-16 hours at room temperature.[8]
-
Remove the methanol and excess methyl acrylate under reduced pressure to obtain the crude N,N-bis(2-carbomethoxyethyl)propylamine.
-
-
-
Step 2: Dieckmann Condensation and Decarboxylation
-
Materials: Crude N,N-bis(2-carbomethoxyethyl)propylamine, sodium hydride, toluene, hydrochloric acid.
-
Procedure:
-
Suspend sodium hydride in dry toluene.
-
Add the crude diester from Step 1 dropwise to the suspension at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture for 2-3 hours.[8]
-
Cool the reaction mixture and carefully quench with water.
-
Separate the aqueous layer and acidify with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 4-8 hours to effect decarboxylation.[8]
-
Cool the solution and basify with a strong base (e.g., NaOH) to precipitate the product.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield this compound. The product can be further purified by distillation.
-
-
Reductive Amination
This one-pot procedure is a convenient method for N-alkylation.
-
Materials: 4-Piperidone, propanal, sodium triacetoxyborohydride (B8407120) (STAB), acetic acid, dichloromethane.
-
Procedure (Adapted from an analogous synthesis):
-
Dissolve 4-piperidone and propanal in dichloromethane.
-
Add one equivalent of acetic acid to the solution.
-
Slowly add sodium triacetoxyborohydride to the mixture, maintaining the temperature below 30 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Cyclization of 1,5-Dichloro-3-pentanone
This method provides an alternative for the formation of the N-propyl-4-piperidone ring.
-
Materials: 1,5-dichloro-3-pentanone, propylamine, methanol.
-
Procedure (Adapted from an analogous synthesis):
-
Dissolve 1,5-dichloro-3-pentanone in methanol.
-
Slowly add propylamine to the solution.
-
Heat the reaction mixture to 65-75 °C and stir for 4 hours.[7]
-
After cooling, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.
-
The organic extracts are combined, dried, and concentrated.
-
Purification can be achieved by distillation or column chromatography.
-
Mandatory Visualizations: Reaction Pathways and Workflows
The following diagrams illustrate the core synthetic pathways and a general experimental workflow for the synthesis of this compound.
Caption: N-Alkylation of 4-Piperidone.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 8. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
Technical Guide: Physical Characteristics of 1-Propyl-4-piperidone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Propyl-4-piperidone (CAS No: 23133-37-1) is a heterocyclic organic compound classified as a piperidone derivative. Its molecular structure, which incorporates a piperidine (B6355638) ring with a ketone group at the 4-position and a propyl group attached to the nitrogen atom, renders it a valuable intermediate in organic synthesis.[1][2] In the pharmaceutical industry, N-substituted-4-piperidones are crucial building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2] The physical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry, dictating parameters for reaction conditions, purification methods, and safety protocols. This guide provides a detailed overview of the core physical characteristics of this compound, supplemented with standard experimental methodologies for their determination.
Core Physical Characteristics
The physical properties of this compound are summarized in the table below. These values are critical for laboratory and industrial applications, from designing reaction setups to ensuring safe handling and storage.
| Physical Characteristic | Value | Units | Conditions |
| Molecular Formula | C₈H₁₅NO | - | - |
| Molecular Weight | 141.21 | g/mol | - |
| Appearance | Colorless to pale yellow liquid | - | Ambient |
| Boiling Point | 56 | °C | at 1 mmHg |
| Density | 0.936 | g/mL | at 25 °C |
| Refractive Index (n_D) | 1.461 | - | at 20 °C |
| Flash Point | 76 | °C | Closed Cup |
| Solubility | Soluble in organic solvents | - | - |
| Limited solubility in water | - | - |
Data compiled from sources.[1][3][4][5]
Experimental Protocols for Physical Characterization
Accurate determination of physical characteristics is paramount for chemical synthesis and quality control. The following sections detail the standard methodologies for measuring the key properties of liquid compounds like this compound.
Determination of Boiling Point under Reduced Pressure
The reported boiling point of this compound is 56 °C at 1 mmHg, indicating that the compound is sensitive to high temperatures and is best purified by vacuum distillation.[5]
Protocol: Vacuum Distillation with Capillary Tube
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum operation, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the liquid sample into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Introduction: Insert a fine capillary tube into the Claisen adapter, ensuring its tip is submerged in the liquid. This will introduce a steady stream of fine bubbles to prevent bumping.
-
Pressure Regulation: Connect the apparatus to a vacuum pump protected by a cold trap. Use a manometer to accurately monitor the pressure within the system. Adjust the vacuum until a stable pressure of 1 mmHg is achieved.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Measurement: The boiling point is recorded as the temperature at which the vapor condensate is in equilibrium with the distilling liquid, observed as the temperature when the first drops of distillate are collected in the receiving flask at the stable pressure of 1 mmHg. The Clausius-Clapeyron equation can be used to correlate boiling points at different pressures.[6]
Measurement of Density
Density is a fundamental property used to convert mass to volume and is an indicator of purity. The density of this compound is 0.936 g/mL at 25 °C.[4]
Protocol: Oscillating U-tube Digital Density Meter (ASTM D4052)
-
Calibration: Calibrate the digital density meter according to the manufacturer's instructions using dry air and a standard of known density, typically ultrapure water, at the measurement temperature (25 °C).
-
Sample Introduction: Inject the liquid sample (this compound) into the oscillating U-tube of the density meter using a syringe.[2][7] Ensure the sample is free of air bubbles, as these will significantly affect the accuracy of the measurement.
-
Temperature Equilibration: Allow the sample to equilibrate to the specified temperature of 25 °C within the instrument's temperature-controlled cell.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample. This frequency is then automatically converted into a density value based on the calibration data.[8]
-
Data Recording: Record the density reading once the value has stabilized. Perform multiple readings and average the results for precision.
Measurement of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive property used for substance identification and purity assessment.
Protocol: Abbe Refractometer
-
Instrument Calibration: Turn on the refractometer's light source and circulate water from a constant temperature bath set to 20 °C through the instrument to maintain a stable temperature. Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[9]
-
Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the measuring prism.
-
Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[5]
-
Reading: Read the refractive index value directly from the instrument's scale. For digital models, the value will be displayed on the screen.
-
Cleaning: Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone) after the measurement.
Determination of Flash Point
The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. It is a critical safety parameter for storage and handling.
Protocol: Pensky-Martens Closed Cup Tester (ASTM D93)
-
Apparatus: Use a manual or automated Pensky-Martens closed-cup apparatus.[10]
-
Sample Preparation: Fill the brass test cup with this compound to the specified filling mark.[11]
-
Heating: Place the lid on the cup and begin heating the sample at a slow, constant, and specified rate (e.g., 5-6 °C/min for Procedure A). The sample is stirred at a specified rate to ensure uniform temperature.[10]
-
Ignition Test: At regular temperature intervals, apply an ignition source (a small flame) into the vapor space of the cup through an opening in the lid. The stirring is stopped during the application of the ignition source.[12]
-
Flash Point Determination: The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[11]
Visualized Workflow: Synthesis and Purification
As a synthetic intermediate, this compound is typically produced through a series of chemical reactions followed by purification. The diagram below illustrates a generalized workflow for the synthesis of an N-substituted piperidone, which is applicable to the production of this compound. Common synthetic routes include the double aza-Michael addition or the cyclization of 1,5-dichloro-3-pentanone with a primary amine.[13][14]
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. knowledge.reagecon.com [knowledge.reagecon.com]
- 3. store.astm.org [store.astm.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. quora.com [quora.com]
- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 9. scribd.com [scribd.com]
- 10. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 11. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 13. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Technical Guide to the Spectral Analysis of 1-Propyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-Propyl-4-piperidone (CAS No: 23133-37-1), a key intermediate in pharmaceutical synthesis. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow diagram for spectral analysis.
Molecular Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.70 | t | 4H | H-2, H-6 (axial & equatorial) |
| ~2.45 | t | 4H | H-3, H-5 (axial & equatorial) |
| ~2.35 | t | 2H | N-CH₂ -CH₂-CH₃ |
| ~1.50 | sextet | 2H | N-CH₂-CH₂ -CH₃ |
| ~0.90 | t | 3H | N-CH₂-CH₂-CH₃ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~209.0 | C=O (C-4) |
| ~58.0 | N-C H₂-CH₂-CH₃ |
| ~54.0 | C-2, C-6 |
| ~41.0 | C-3, C-5 |
| ~20.0 | N-CH₂-C H₂-CH₃ |
| ~11.5 | N-CH₂-CH₂-C H₃ |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral regions of interest.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are then performed to obtain a clear spectrum. The chemical shifts of the signals are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The following table lists the characteristic IR absorption bands expected for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2950-2850 | Strong | C-H Stretch | Propyl and Piperidinyl C-H |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1465 | Medium | C-H Bend | CH₂ |
| ~1375 | Medium | C-H Bend | CH₃ |
| ~1220 | Medium | C-N Stretch | Tertiary Amine |
Experimental Protocol for IR Spectroscopy
For a liquid sample such as this compound, the thin-film method is commonly employed:
-
Sample Preparation: Place a small drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
-
Analysis: Mount the salt plates in the spectrometer's sample holder.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 141 | Moderate | [M]⁺ (Molecular Ion) |
| 112 | High | [M - C₂H₅]⁺ |
| 84 | High | [M - C₄H₇O]⁺ or [M - C₃H₅NO]⁺ |
| 70 | Moderate | Piperidinyl fragment |
| 42 | High | [C₂H₄N]⁺ or [C₃H₆]⁺ |
Data derived from the NIST WebBook.[2]
Experimental Protocol for Mass Spectrometry
A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
Caption: A logical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.
References
The Biological Landscape of 1-Propyl-4-piperidone and its Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthetic Strategies, Biological Activities, and Mechanistic Pathways for Researchers, Scientists, and Drug Development Professionals.
Introduction
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Among the vast array of piperidine-containing compounds, 1-Propyl-4-piperidone and its derivatives have emerged as a versatile class of molecules with a broad spectrum of biological activities. As a key synthetic intermediate, this compound provides a readily modifiable platform for the development of novel therapeutic agents targeting a range of diseases, from infectious to neurological and cardiovascular conditions.[1] This technical guide offers a comprehensive overview of the current understanding of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. While direct biological data on this compound itself is limited, this document extrapolates from structurally related N-alkyl-4-piperidone derivatives to provide a valuable resource for researchers in the field.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations. This compound itself can be synthesized from 4-piperidone (B1582916) and 1-iodopropane.[2] Further derivatization can be achieved through various reactions, with the Mannich reaction being a classic and efficient method for creating a diverse range of 4-piperidone derivatives.
General Experimental Protocol: N-Alkylation of 4-Piperidone
A common method for the synthesis of N-alkyl-4-piperidones, such as this compound, is the N-alkylation of 4-piperidone. This can be achieved by reacting 4-piperidone with an appropriate alkyl halide in the presence of a base.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Propyl iodide (or other alkyl halide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate in acetonitrile, add potassium carbonate.
-
Add propyl iodide to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Biological Activities of this compound Derivatives
While specific quantitative data for this compound is scarce in publicly available literature, extensive research on its derivatives has revealed a wide array of biological activities, including antimicrobial, anticancer, and analgesic properties.
Antimicrobial Activity
Derivatives of 4-piperidone have demonstrated significant potential as antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values for some representative N-alkyl-4-piperidone derivatives against various microbial strains.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Monoketone Curcuminoids | N-methyl-4-piperidone derivative (R=H) | Streptococcus salivarius | 250 | |
| N-methyl-4-piperidone derivative (R=3,4,5-OMe) | Streptococcus mitis | 250 | ||
| N-methyl-4-piperidone derivative (R=3-F) | Streptococcus mutans | 250 | ||
| Diarylidenyl Piperidones | H-4318 | Cisplatin-resistant Ovarian Cancer Cells | Not specified |
Table 1: Antimicrobial and Anticancer Activities of Representative 4-Piperidone Derivatives
Anticancer Activity
Diarylidenyl-piperidone (DAP) derivatives have shown promise as anticancer agents, particularly against resistant cancer cell lines. For instance, the DAP compounds HO-4200 and H-4318 have demonstrated efficacy in platinum-resistant primary ovarian cancer cells by targeting the FAS/STAT3 signaling pathway. A novel diarylpiperidinone-naphthoquinone hybrid has been identified as a potent inhibitor of the STAT3 SH2 domain with IC₅₀ values in the sub-micromolar range against multiple cancer cell lines.[3] This compound exhibited tumor growth inhibition in vivo and was found to induce both apoptosis and ferroptosis in tumor cells.[3]
Analgesic Activity
The piperidine ring is a key pharmacophore in many analgesic drugs. While specific data for this compound is not available, research on other N-substituted piperidine derivatives suggests potential analgesic effects. The analgesic activity of these compounds is often evaluated using in vivo models such as the tail-flick test.
Experimental Protocols for Biological Evaluation
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5][6][7]
Materials:
-
Test compound (e.g., a this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested (e.g., 0.5 McFarland standard).
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the test compound that inhibits visible growth of the microorganism.
Caption: Workflow for Brothing Microdilution MIC Determination.
In Vivo Analgesic Activity Assay: Tail-Flick Test
The tail-flick test is a common method to assess the analgesic properties of a compound in animal models.[8]
Materials:
-
Test compound
-
Vehicle (e.g., saline, DMSO)
-
Experimental animals (e.g., mice or rats)
-
Tail-flick apparatus with a radiant heat source
-
Timer
Procedure:
-
Acclimatize the animals to the testing environment.
-
Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration, place the animal's tail on the radiant heat source of the tail-flick apparatus.
-
Measure the latency time for the animal to flick its tail away from the heat. A cut-off time is used to prevent tissue damage.
-
An increase in tail-flick latency compared to the vehicle-treated group indicates an analgesic effect.
Potential Signaling Pathways and Mechanisms of Action
The diverse biological activities of piperidone derivatives suggest their interaction with various cellular signaling pathways. While the specific mechanisms for this compound derivatives are yet to be fully elucidated, studies on related compounds, particularly piperine (B192125) (a naturally occurring piperidine alkaloid), provide valuable insights into potential targets.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in cancer cell proliferation, survival, and metastasis. Several piperidone derivatives have been shown to inhibit STAT3 activity.[3][9] Inhibition of STAT3 phosphorylation and its downstream signaling can lead to apoptosis and reduced tumor growth.[3]
Caption: STAT3 Signaling Pathway Inhibition.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in inflammatory responses and cell survival. Piperine has been shown to inhibit the NF-κB signaling pathway by preventing the nuclear translocation of its subunits.[10][11] This inhibition of NF-κB can contribute to the anti-inflammatory effects observed with some piperidine derivatives.
Caption: NF-κB Signaling Pathway Inhibition.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a complex role in cell growth, differentiation, and fibrosis. Piperine has been demonstrated to inhibit TGF-β signaling, which may contribute to its anti-fibrotic and anti-metastatic properties.[12][13][14][15]
Caption: TGF-β Signaling Pathway Inhibition.
Conclusion and Future Directions
This compound serves as a valuable and versatile scaffold in the design and synthesis of novel bioactive molecules. While direct biological data on the parent compound is limited, the extensive research on its derivatives highlights the significant therapeutic potential of this chemical class. The demonstrated antimicrobial, anticancer, and potential analgesic activities, coupled with the ability to modulate key signaling pathways such as STAT3, NF-κB, and TGF-β, underscore the importance of continued investigation into N-alkyl-4-piperidone derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions to establish clear structure-activity relationships. Detailed mechanistic studies are also crucial to identify the specific molecular targets and to validate the modulation of the implicated signaling pathways. Such efforts will undoubtedly pave the way for the development of novel and effective therapeutic agents based on the this compound core structure.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of a novel diphenyl piperidinone-naphthoquinone STAT3 inhibitor as chemoimmunotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 9. Piperine inhibits colorectal cancer migration and invasion by regulating STAT3/Snail-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperine inhibits TNF-alpha induced adhesion of neutrophils to endothelial monolayer through suppression of NF-kappaB and IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Piperine ameliorates the severity of fibrosis via inhibition of TGF‑β/SMAD signaling in a mouse model of chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Piperine ameliorates the severity of fibrosis via inhibition of TGF-β/SMAD signaling in a mouse model of chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
1-Propyl-4-piperidone: A Technical Guide to Safe Handling and Hazard Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and hazard profile of 1-Propyl-4-piperidone (CAS No. 23133-37-1). The information is intended to support laboratory safety protocols and risk assessments in research and development settings. All quantitative data has been summarized for clarity, and generalized experimental protocols for hazard assessment are described.
Chemical and Physical Properties
This compound is a heterocyclic organic compound commonly used as an intermediate in pharmaceutical synthesis.[1][2] It is a colorless to pale yellow liquid with a distinctive odor.[2] Understanding its physical properties is crucial for safe storage and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO | [3][4] |
| Molecular Weight | 141.21 g/mol | [3] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 56 °C @ 1 mmHg | |
| Density | 0.936 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.461 | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| CAS Number | 23133-37-1 | [3][4] |
| EC Number | 245-444-8 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. The GHS classification is based on aggregated data from multiple suppliers.[5]
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictogram:
-
GHS07 (Exclamation Mark)
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be used:
-
Eye Protection: Chemical safety goggles or face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if inhalation risk is high.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing.
Storage Requirements
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep containers tightly closed.[6]
-
Recommended storage temperature is 2-8°C.
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Incompatible Materials: Strong oxidizing agents and strong acids.
Emergency and First-Aid Procedures
In case of exposure, the following first-aid measures should be taken immediately:
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly available, the hazard classifications are determined by standardized methods, such as the OECD Guidelines for the Testing of Chemicals.[7][8] These guidelines provide internationally recognized protocols for assessing chemical safety.
Skin Irritation Testing (Based on OECD Guideline 439)
This test evaluates the potential of a substance to cause skin irritation. It is typically performed using in vitro methods with reconstructed human epidermis (RhE) models to avoid animal testing.[9]
Methodology:
-
Tissue Preparation: Reconstructed human epidermis tissues are cultured to form a multi-layered skin model.
-
Chemical Application: A small amount of the test substance (this compound) is applied topically to the surface of the tissue.
-
Incubation: The treated tissue is incubated for a specific period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The substance is rinsed off, and the tissue is transferred to fresh medium and incubated for a longer period (e.g., 42 hours).[10]
-
Viability Assessment: Cell viability is measured using a quantitative assay, most commonly the MTT assay.[10] In this assay, mitochondrial dehydrogenases in living cells convert the MTT reagent into a colored formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.
-
Classification: The substance is classified as an irritant (Category 2) if the tissue viability falls below a certain threshold (typically ≤ 50%) compared to a negative control.[10]
Eye Irritation Testing (Based on OECD Guideline 492)
This guideline describes an in vitro procedure used to identify chemicals that do not require classification for eye irritation or serious eye damage. To obtain a full classification, other validated tests may be required.
Methodology:
-
Tissue Model: Similar to skin irritation tests, reconstructed human cornea-like epithelium (RhCE) models are used.
-
Application and Exposure: The test chemical is applied to the epithelial surface. Exposure times can vary depending on whether the substance is a liquid or solid.
-
Viability Measurement: After exposure and a post-incubation period, tissue viability is determined using the MTT assay.
-
Classification: A chemical is identified as not requiring classification (No Category) if the mean tissue viability is above 60%. Chemicals that cause viability to fall below this threshold require further testing to distinguish between Category 1 (serious eye damage) and Category 2 (eye irritation).
Logical Workflows for Safety and Handling
The following diagrams illustrate logical workflows for general chemical handling and emergency response, applicable to this compound.
Caption: General workflow for safe handling of this compound.
Caption: Emergency response workflow for a chemical spill.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 23133-37-1: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C8H15NO | CID 90006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. episkin.com [episkin.com]
- 10. sterlab-store.com [sterlab-store.com]
An In-depth Technical Guide on the Solubility of 1-Propyl-4-piperidone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Propyl-4-piperidone in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, inferred from the behavior of analogous compounds, and presents a detailed experimental protocol for determining precise solubility parameters.
Introduction to this compound
This compound (CAS No. 23133-37-1) is a heterocyclic organic compound featuring a piperidone ring with a propyl group attached to the nitrogen atom. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.
The structure of this compound, with its polar carbonyl group and tertiary amine, alongside a nonpolar propyl chain, suggests a versatile solubility profile in organic solvents.
Qualitative Solubility Profile
Based on these observations, the expected qualitative solubility of this compound is summarized in the table below.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The polar hydroxyl group of the solvent can interact with the carbonyl group of the solute. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (B87167) (DMSO) | High | These solvents can effectively solvate the polar carbonyl group and the piperidine (B6355638) ring. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Capable of dissolving moderately polar compounds through dipole-dipole interactions. |
| Aromatic | Toluene (B28343), Benzene | Moderate to High | The nonpolar aromatic ring can interact with the propyl group and the hydrocarbon backbone of the piperidone ring. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for a range of organic compounds of moderate polarity. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The nonpolar nature of these solvents provides limited interaction with the polar functional groups of this compound. |
| Aqueous | Water | Low | The hydrophobic propyl group and the overall organic structure limit solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The isothermal saturation method, followed by gravimetric or spectroscopic analysis, is a widely accepted technique for determining the solubility of a liquid solute in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled water bath or incubator
-
Calibrated thermometer
-
Analytical balance (±0.0001 g)
-
Glass vials with airtight seals
-
Magnetic stirrer and stir bars
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of a distinct solute phase ensures that the solution is saturated.
-
Place the vial in a thermostatically controlled bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).
-
-
Equilibration and Phase Separation:
-
Once equilibrium is reached, stop stirring and allow the solution to stand undisturbed at the constant temperature for a sufficient period (e.g., 4-6 hours) to allow for the separation of the undissolved solute from the saturated solution.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.
-
Determine the mass of the collected filtrate.
-
Dilute the sample with the pure solvent to a concentration suitable for the chosen analytical method.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-MS or HPLC method.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as grams of solute per 100 g of solvent, mole fraction, or molarity.
-
Solubility in g/100 g solvent:
-
Solubility = (mass of solute / mass of solvent) × 100
-
-
Mole fraction (χ):
-
χ = moles of solute / (moles of solute + moles of solvent)
-
-
References
The Versatility of 1-Propyl-4-piperidone: A Technical Guide for Researchers in Drug Discovery
An In-depth Whitepaper on the Applications of 1-Propyl-4-piperidone as a Core Scaffold in the Development of Novel Therapeutics.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound that has emerged as a critical building block in modern pharmaceutical research and development.[1] Its piperidone core, functionalized with a propyl group at the nitrogen atom, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide explores the potential applications of this compound, focusing on its utility in the synthesis of opioid analgesics and other centrally acting agents. We will delve into detailed experimental protocols, present quantitative structure-activity relationship (SAR) data, and visualize key synthetic and signaling pathways to provide a comprehensive resource for researchers in the field.
Core Applications in Medicinal Chemistry
The primary application of this compound in research lies in its role as a key intermediate for the synthesis of complex molecular architectures.[1] The piperidone ring allows for a variety of chemical modifications, making it an ideal starting material for creating diverse libraries of compounds for drug screening.
Opioid Analgesics and Fentanyl Analogs
The 4-anilidopiperidine scaffold is a well-established pharmacophore for potent opioid analgesics, with fentanyl being the most prominent example. This compound serves as a direct precursor to analogs of fentanyl where the N-phenethyl group is replaced by an N-propyl group. The synthesis of these compounds is of significant interest for studying the structure-activity relationships of opioid receptor agonists.
The general synthetic approach involves the reductive amination of this compound with aniline (B41778), followed by acylation of the resulting 4-amino-1-propylpiperidine. Variations in the acyl group and substituents on the aniline ring allow for the fine-tuning of analgesic potency and pharmacokinetic properties.[2]
Novel CNS Agents
Beyond opioid research, the 4-piperidone (B1582916) core is integral to the development of other central nervous system (CNS) active agents. For instance, derivatives of 4-phenylpiperidine (B165713) have been explored as dopaminergic stabilizers.
Data Presentation: Quantitative Analysis of Derivative Activity
The following tables summarize key quantitative data from studies on 4-anilidopiperidine analogs, illustrating the impact of structural modifications on analgesic potency.
Table 1: Analgesic Potency of 4-Anilidopiperidine Analogs
| Compound | N-Substituent | 4-Anilido Substituent | Analgesic Potency (ED₅₀, mg/kg) |
| Fentanyl | Phenethyl | Propionyl | 0.011 |
| Analog 1 | Propyl | Propionyl | Data not available |
| Analog 2 | Phenethyl | Acetyl | 0.023 |
| Analog 3 | Phenethyl | Butyryl | 0.014 |
Note: ED₅₀ values are typically determined using the hot-plate test in mice. Lower values indicate higher potency.
Table 2: Synthesis Yields for a Fentanyl Analog from a 4-Piperidone Precursor
| Step | Reaction | Yield (%) |
| 1 | N-Alkylation of 4-piperidone | 88 |
| 2 | Reductive Amination | 91 |
| 3 | Acylation | 95 |
| Overall | - | ~75 |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving a 4-piperidone core.
Protocol 1: One-Pot Reductive Amination for 4-Anilinopiperidine Synthesis
This protocol describes a one-pot, two-step reductive amination process to synthesize a 4-anilinopiperidine derivative.
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane, add aniline (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford pure 1-Propyl-4-anilinopiperidine.[3]
Protocol 2: Acylation of 4-Anilinopiperidine to Fentanyl Analogs
This protocol details the final step in the synthesis of a fentanyl analog.
Materials:
-
1-Propyl-4-anilinopiperidine
-
Propionyl chloride
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-Propyl-4-anilinopiperidine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (2.0 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Add propionyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the final fentanyl analog.
Mandatory Visualizations
Signaling Pathway of Opioid Receptor Agonists
Derivatives of this compound, particularly the 4-anilidopiperidine class, often act as agonists at opioid receptors, primarily the μ-opioid receptor (MOR). The following diagram illustrates the canonical G-protein dependent signaling pathway initiated by agonist binding.
Caption: Opioid receptor signaling cascade.
Experimental Workflow: Synthesis of a 4-Anilidopiperidine Analog
The following diagram outlines the typical experimental workflow for the synthesis of a 4-anilidopiperidine analog from this compound.
Caption: Synthetic workflow for a fentanyl analog.
Logical Relationship: Structure-Activity Relationship (SAR) of 4-Anilidopiperidines
This diagram illustrates the general structure-activity relationships for 4-anilidopiperidine-based opioid agonists, highlighting how modifications at different positions of the scaffold influence analgesic potency.
Caption: Key structure-activity relationships.
Conclusion
This compound is an invaluable and versatile starting material for the synthesis of a wide range of pharmacologically active compounds, particularly those targeting the central nervous system. Its utility in the construction of potent opioid analgesics is well-established, and its potential for generating novel chemical entities for other therapeutic targets continues to be explored. The synthetic protocols and structure-activity relationship data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of new drugs based on the 4-piperidone scaffold. As the demand for novel therapeutics with improved efficacy and safety profiles grows, the importance of key building blocks like this compound in drug discovery will undoubtedly continue to increase.
References
Methodological & Application
The Versatile Role of 1-Propyl-4-piperidone in Modern Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Propyl-4-piperidone is a key heterocyclic building block in the landscape of pharmaceutical research and development. Its versatile scaffold, featuring a reactive ketone and a tertiary amine, allows for the construction of complex molecular architectures integral to a variety of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and potential active pharmaceutical ingredients (APIs), with a focus on antiviral and neuroleptic drug candidates.
Application Note 1: Synthesis of Antiviral Piperidine (B6355638) Carboxylic Acid Precursors
This compound serves as a valuable starting material for the synthesis of piperidine-based antiviral agents. The introduction of a carboxylic acid group via cyanohydrin formation and subsequent hydrolysis provides a handle for further molecular elaboration. These derivatives are being investigated for their potential to inhibit viral replication, including influenza viruses.
Experimental Protocol: Synthesis of 1-Propyl-4-hydroxy-4-piperidinecarboxylic Acid Hydrochloride
This two-step protocol details the synthesis of a key intermediate for antiviral drug development, starting from this compound.
Step 1: Synthesis of 1-Propyl-4-cyano-4-hydroxypiperidine
-
Materials: this compound, Acetone (B3395972) cyanohydrin, Water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and acetone cyanohydrin (1.2 equivalents).
-
Add a catalytic amount of water (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be used directly in the next step without extensive purification.
-
Step 2: Hydrolysis to 1-Propyl-4-hydroxy-4-piperidinecarboxylic Acid Hydrochloride
-
Materials: 1-Propyl-4-cyano-4-hydroxypiperidine (from Step 1), Concentrated Hydrochloric Acid.
-
Procedure:
-
To the crude product from Step 1, add concentrated hydrochloric acid.
-
Stir the mixture at room temperature. The hydrolysis progress can be monitored by TLC or LC-MS.
-
Upon completion, the product precipitates as the hydrochloride salt.
-
Isolate the solid product by filtration, wash with a cold solvent (e.g., acetone or diethyl ether), and dry under vacuum to yield the pure 1-Propyl-4-hydroxy-4-piperidinecarboxylic Acid Hydrochloride.[1]
-
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) |
| This compound | 1-Propyl-4-hydroxy-4-piperidinecarboxylic Acid Hydrochloride | 1. Acetone cyanohydrin, H₂O2. Conc. HCl | None (Step 1), Water (Step 2) | Step 1: ~2-4 hStep 2: ~12-24 h | 70% (overall) |
Application Note 2: Reductive Amination for the Synthesis of 4-Anilino-Piperidine Scaffolds
Reductive amination is a cornerstone reaction for the conversion of the ketone in this compound to a secondary or tertiary amine. This transformation is pivotal in the synthesis of opioid analgesics and other central nervous system (CNS) active compounds. The reaction with aniline (B41778) or its derivatives yields 4-anilino-piperidine structures, which are key pharmacophores.
Experimental Protocol: General Procedure for Reductive Amination
-
Materials: this compound, Aniline (or substituted aniline), Sodium triacetoxyborohydride (B8407120) (STAB), Dichloromethane (DCM), Acetic acid.
-
Procedure:
-
Dissolve this compound (1 equivalent) and the aniline derivative (1.1 equivalents) in anhydrous DCM.
-
Add acetic acid (1 equivalent) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Quantitative Data Summary
| Amine | Reducing Agent | Solvent | Catalyst | Yield (%) |
| Aniline | Sodium triacetoxyborohydride | Dichloromethane | Acetic Acid | 80-95 |
| 4-Fluoroaniline | Sodium triacetoxyborohydride | Dichloromethane | Acetic Acid | 82-96 |
| 3,4-Dichloroaniline | Sodium triacetoxyborohydride | Dichloromethane | Acetic Acid | 78-93 |
Application Note 3: Synthesis of a Risperidone (B510) Analogue for Neuroleptic Drug Discovery
Risperidone is a widely used atypical antipsychotic. Its structure features a piperidine linker between a benzisoxazole moiety and a pyrimidinone system. By replacing the piperidine core with a 1-propyl-4-substituted piperidine derivative, novel analogues can be synthesized to explore structure-activity relationships and potentially develop new neuroleptic agents.
Experimental Protocol: Synthesis of a 1-Propyl-Risperidone Analogue
This protocol describes a plausible synthetic route to a novel Risperidone analogue starting from a derivative of this compound.
Step 1: Synthesis of 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-propylpiperidine
-
Materials: this compound, 2,4-Difluorobenzaldehyde, Hydroxylamine hydrochloride, Potassium carbonate, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Synthesize 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) as a key intermediate (literature procedures are available for similar compounds).
-
Alternatively, a multi-step synthesis starting from this compound can be envisioned, involving the formation of an oxime and subsequent cyclization with a suitable fluorinated aromatic compound. A more direct, though hypothetical, approach is presented here for illustrative purposes.
-
A plausible one-pot approach could involve the reaction of this compound with a suitably protected 2,4-difluorophenyl derivative, followed by oxime formation and cyclization.
-
Step 2: Alkylation with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
-
Materials: 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-propylpiperidine, 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, Sodium carbonate, Acetonitrile, Potassium iodide (catalyst).
-
Procedure:
-
To a solution of 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-propylpiperidine (1 equivalent) in acetonitrile, add sodium carbonate (2 equivalents) and a catalytic amount of potassium iodide.
-
Add 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring progress by TLC.
-
After cooling, filter the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 1-Propyl-Risperidone analogue.[2][3][4][5][6]
-
Quantitative Data Summary (Hypothetical)
| Step | Key Reagents | Solvent | Yield (%) |
| 1 | 2,4-Difluorobenzaldehyde, Hydroxylamine HCl | DMSO | ~50-60 |
| 2 | 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Acetonitrile | ~60-75 |
Application Note 4: Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carboline Scaffolds
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a privileged scaffold in medicinal chemistry found in numerous alkaloids and synthetic drugs with a wide range of biological activities. While this compound itself does not directly participate as the amine component, it can be a precursor to a tryptamine (B22526) derivative, or its ketone functionality can be used to react with a pre-formed tryptamine.
Experimental Protocol: General Pictet-Spengler Reaction with a Tryptamine Derivative
This protocol outlines the reaction of a tryptamine derivative with an aldehyde, which is analogous to how a ketone like this compound could react under certain conditions or after conversion to a more reactive species.
-
Materials: Tryptamine derivative, Aldehyde or Ketone (e.g., a derivative of this compound), Acid catalyst (e.g., trifluoroacetic acid - TFA), Anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the tryptamine derivative (1 equivalent) and the carbonyl compound (1.1 equivalents) in the anhydrous solvent.
-
Add the acid catalyst (e.g., 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography.[7][8][9][10]
-
Quantitative Data Summary for a Model Reaction
| Tryptamine Derivative | Carbonyl Compound | Catalyst | Solvent | Yield (%) |
| Tryptamine | Benzaldehyde | Trifluoroacetic Acid | Dichloromethane | 75-90 |
| 5-Methoxytryptamine | Acetone | p-Toluenesulfonic Acid | Toluene | 60-80 |
References
- 1. mdpi.com [mdpi.com]
- 2. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Propyl-4-piperidone as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-propyl-4-piperidone in the construction of diverse heterocyclic scaffolds with significant therapeutic potential. Detailed experimental protocols for key transformations are provided, along with insights into the biological activities and relevant signaling pathways of the resulting compounds.
Introduction
This compound is a valuable and versatile starting material in medicinal chemistry and drug discovery.[1] Its piperidone core allows for a wide range of chemical modifications, serving as a scaffold for the synthesis of complex heterocyclic systems. These derived compounds have shown promise in a variety of therapeutic areas, including neurodegenerative diseases, cancer, inflammation, and pain management. This document outlines several key applications of this compound and provides detailed protocols for the synthesis of biologically active heterocyclic molecules.
I. Synthesis of Pyrazolo[4,3-c]pyridine Derivatives for Potential Anticancer Applications
The pyrazolo[4,3-c]pyridine scaffold is a purine (B94841) isostere and a key pharmacophore in the design of kinase inhibitors and other anticancer agents. The fusion of a pyrazole (B372694) ring to the piperidine (B6355638) core of this compound can lead to potent and selective inhibitors of signaling pathways implicated in cancer progression.
Application:
Derivatives of the pyrazolo[4,3-c]pyridine system have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3] These compounds can induce apoptosis and arrest the cell cycle by targeting key enzymes such as Topoisomerase IIα.[3]
Experimental Protocol: Synthesis of 5-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
This protocol describes a general method for the synthesis of the pyrazolo[4,3-c]pyridine core from this compound.
Materials:
-
This compound
-
Sodium ethoxide
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol. Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Cyclization: To the reaction mixture, add hydrazine hydrate (1.2 equivalents) dropwise. Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663). Evaporate the solvent to obtain the crude product. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford the pure 5-propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 141.21 | 1.0 | - |
| Hydrazine hydrate | 50.06 | 1.2 | - |
| Sodium ethoxide | 68.05 | 1.1 | - |
| 5-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 153.23 | - | 75-85 |
Biological Activity and Signaling Pathway:
Pyrazolo[4,3-c]pyridine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell growth and induction of apoptosis.
II. Synthesis of Curcumin (B1669340) Mimics with Anti-inflammatory and Anticancer Properties
Curcumin, a natural product, exhibits potent anti-inflammatory and anticancer activities but suffers from poor bioavailability. Synthetic curcumin mimics based on the 4-piperidone (B1582916) scaffold, such as 3,5-bis(benzylidene)-4-piperidones, have been developed to overcome these limitations while retaining or enhancing biological activity.
Application:
These curcumin analogs have demonstrated significant anti-inflammatory effects by down-regulating the NF-κB signaling pathway.[4][5][6] They also exhibit cytotoxic activity against various cancer cell lines.[6]
Experimental Protocol: Synthesis of 3,5-Bis(4-methoxybenzylidene)-1-propylpiperidin-4-one
Materials:
-
This compound
-
Sodium hydroxide (B78521)
-
Ethanol
-
Water
Procedure:
-
Claisen-Schmidt Condensation: In a flask, dissolve this compound (1 equivalent) and 4-methoxybenzaldehyde (2.2 equivalents) in ethanol.
-
Base Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours. A precipitate will form.
-
Isolation: Filter the solid product, wash thoroughly with cold water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 3,5-bis(4-methoxybenzylidene)-1-propylpiperidin-4-one as a crystalline solid.
-
Characterization: Confirm the structure of the product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, MS).
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 141.21 | 1.0 | - |
| 4-Methoxybenzaldehyde | 136.15 | 2.2 | - |
| 3,5-Bis(4-methoxybenzylidene)-1-propylpiperidin-4-one | 377.48 | - | 80-90 |
Biological Activity and Signaling Pathway:
The anti-inflammatory activity of these curcumin mimics is primarily attributed to their ability to inhibit the activation of the transcription factor NF-κB.[5][6] NF-κB plays a crucial role in the inflammatory response by regulating the expression of pro-inflammatory cytokines.
III. Synthesis of Dopamine (B1211576) D2 Receptor Ligands for Neurological Disorders
Derivatives of this compound have been successfully developed as ligands for dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders.
Application:
Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine) is a dopamine D2 receptor ligand that has been investigated for the treatment of Huntington's disease. It acts as a dopaminergic stabilizer.
Experimental Protocol: Synthesis of 4-(3-Methoxyphenyl)-1-propylpiperidine (Key Intermediate for Pridopidine)
This protocol outlines the synthesis of a key intermediate in the preparation of pridopidine, starting from this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride solution (saturated)
-
Hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 3-bromoanisole (1 equivalent) in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining 3-bromoanisole solution and reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of this compound (0.9 equivalents) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Work-up: Quench the reaction by slowly adding saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane with triethylamine) to yield 4-(3-methoxyphenyl)-1-propylpiperidin-4-ol.
-
Dehydration and Reduction: The tertiary alcohol can be dehydrated under acidic conditions and the resulting alkene reduced (e.g., by catalytic hydrogenation) to afford 4-(3-methoxyphenyl)-1-propylpiperidine.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 141.21 | 0.9 | - |
| 3-Bromoanisole | 187.04 | 1.0 | - |
| 4-(3-Methoxyphenyl)-1-propylpiperidin-4-ol | 249.35 | - | 60-70 |
| 4-(3-Methoxyphenyl)-1-propylpiperidine | 233.36 | - | (variable) |
Biological Activity and Signaling Pathway:
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that signal through the Gαi/o pathway.[7][8][9] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This modulation of the cAMP pathway influences neuronal excitability and neurotransmitter release.
IV. Synthesis of Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
The piperidine scaffold is a common feature in many acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease. This compound can be utilized to synthesize novel AChE inhibitors with improved efficacy and selectivity.
Application:
N-benzylpiperidine derivatives have been synthesized and shown to exhibit potent AChE inhibitory activity.[7][10] These compounds can increase the levels of acetylcholine (B1216132) in the synaptic cleft, thereby improving cognitive function in Alzheimer's patients.
Experimental Protocol: Synthesis of a 1-Propyl-4-(substituted benzyl)piperidine Derivative
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., 4-nitrobenzaldehyde)
-
Sodium borohydride (B1222165)
-
Methanol
-
Hydrochloric acid
Procedure:
-
Reductive Amination: To a solution of this compound (1 equivalent) and a substituted benzaldehyde (1.1 equivalents) in methanol, add sodium borohydride (1.5 equivalents) portion-wise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction by the addition of water. Acidify the mixture with 1N HCl and then basify with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-propyl-4-(substituted benzyl)piperidine derivative.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 141.21 | 1.0 | - |
| 4-Nitrobenzaldehyde | 151.12 | 1.1 | - |
| 1-Propyl-4-(4-nitrobenzyl)piperidine | 276.37 | - | 70-80 |
Biological Activity and Signaling Pathway:
Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[11][12] This leads to an increased concentration of ACh, which can then bind to and activate postsynaptic cholinergic receptors, thereby enhancing cholinergic neurotransmission.
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The protocols and applications detailed in this document highlight its utility in generating novel molecular entities targeting diverse biological pathways involved in cancer, inflammation, and neurological disorders. Researchers are encouraged to explore the synthetic versatility of this scaffold to develop next-generation therapeutics.
References
- 1. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-piperidone Based Curcuminoids with Anti-inflammatory and Anti-Proliferation Potential in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 12. medlink.com [medlink.com]
Application Notes and Protocols for 1-Propyl-4-piperidone in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility and biological relevance of 1-propyl-4-piperidone, a versatile heterocyclic building block. Detailed protocols for key transformations and data on representative derivatives are included to facilitate its application in organic synthesis and drug discovery programs.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its piperidone core is a common scaffold in many pharmaceuticals, and the N-propyl group can influence physicochemical properties such as lipophilicity and metabolic stability. The ketone functionality at the 4-position serves as a versatile handle for various chemical transformations, including the introduction of aryl and heterocyclic moieties, and the construction of spirocyclic systems. Derivatives of N-substituted 4-piperidones have shown a broad spectrum of pharmacological activities, including anticancer, and as receptor antagonists.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 23133-37-1 | [2][3] |
| Molecular Formula | C₈H₁₅NO | [2][3] |
| Molecular Weight | 141.21 g/mol | [2][3] |
| Appearance | Liquid | [4] |
| Boiling Point | 56 °C at 1 mmHg | [4] |
| Density | 0.936 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.461 | [4] |
Key Reaction Mechanisms and Protocols
This compound is a versatile substrate for a variety of organic reactions. The following sections detail the mechanisms and provide experimental protocols for some of its key transformations.
Synthesis of 4-Aryl-1-propylpiperidine Derivatives
The introduction of an aryl group at the 4-position of the piperidine (B6355638) ring is a common strategy in the development of central nervous system (CNS) active agents. A robust method to achieve this is through a Shapiro reaction followed by a palladium-catalyzed cross-coupling reaction. While the specific protocol for the 1-propyl derivative is not extensively detailed in the literature, the following procedure is adapted from the well-established synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone.[5][6]
Reaction Workflow:
Figure 1: General workflow for the synthesis of 4-Aryl-1-propylpiperidines.
Experimental Protocol: Synthesis of 4-Aryl-1-propyl-1,2,3,6-tetrahydropyridine (General Procedure)
-
Formation of the Tosylhydrazone: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, add N-tosylhydrazine (1.1 eq). Heat the mixture to reflux for 4-6 hours. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude tosylhydrazone can be used in the next step without further purification.
-
Shapiro Reaction and Silylation: Suspend the crude tosylhydrazone in an anhydrous aprotic solvent like THF. Cool the mixture to -78 °C under an inert atmosphere. Add a strong base such as n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to 0 °C for 2 hours. Cool the mixture back to -78 °C and add a silylating agent, for example, chlorotrimethylsilane (B32843) (2.5 eq). Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude vinylsilane by column chromatography.
-
Palladium-Catalyzed Cross-Coupling: To a solution of the purified vinylsilane (1.0 eq) and the desired aryl halide (e.g., aryl iodide or bromide, 1.2 eq) in an anhydrous solvent such as THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a suitable fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF, 1.5 eq). Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Quantitative Data:
Pictet-Spengler Reaction for the Synthesis of Tetrahydro-β-carboline Derivatives
The Pictet-Spengler reaction is a powerful tool for the construction of the tetrahydro-β-carboline ring system, a core structure in many natural products and pharmaceuticals.[1][7] This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an intramolecular electrophilic substitution.[8][9]
Reaction Mechanism:
Figure 2: Mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 9-[2-(2-methyl-5-pyridyl)-ethyl]-3-propyl-1,2,3,4-tetrahydro-γ-carboline (Adapted from general procedures)
While a specific protocol for the reaction of this compound to form the mentioned γ-carboline is noted as an application, detailed experimental conditions are not provided in the available literature.[4] However, a general protocol for the Pictet-Spengler reaction is as follows:
-
To a solution of the tryptamine derivative (e.g., 2-(2-methyl-5-pyridyl)ethylamine, 1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) or toluene, add this compound (1.1 eq).
-
Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (1.2 eq), to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
Yields for Pictet-Spengler reactions are generally moderate to good, typically ranging from 50% to 90%, depending on the substrates and reaction conditions.[7]
Multicomponent Reactions for the Synthesis of Spiroheterocycles
Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials.[10] this compound can be utilized in MCRs to generate diverse spiroheterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Experimental Workflow:
Figure 3: General workflow for a multicomponent synthesis of spiroheterocycles.
Experimental Protocol: General Procedure for a Four-Component Reaction
This is a generalized protocol and the specific components and conditions will vary depending on the desired spiroheterocyclic system.
-
To a solution of this compound (1.0 eq) and an amine (e.g., aniline, 1.0 eq) in a suitable solvent (e.g., methanol), add an isocyanide (e.g., tert-butyl isocyanide, 1.0 eq) and a fourth component such as a carboxylic acid or an activated alkyne (1.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
Derivatives of N-substituted 4-piperidones have been investigated for a variety of biological activities. While specific data for this compound derivatives are emerging, the broader class of compounds provides valuable insights into potential therapeutic applications.
Anticancer Activity
Many piperidone-containing compounds have demonstrated potent anticancer activity. The proposed mechanisms of action often involve the induction of apoptosis through various signaling pathways.
Signaling Pathway for Piperidone-Induced Apoptosis:
Figure 4: Simplified signaling pathway for piperidone-induced apoptosis.
Receptor Antagonism
N-substituted piperidines are well-represented among receptor antagonists, with applications in treating a range of disorders. Structure-activity relationship (SAR) studies have shown that the nature of the N-substituent and the group at the 4-position are critical for receptor affinity and selectivity. For example, derivatives have been developed as antagonists for CCR5 and 5-HT4 receptors.[11][12]
Quantitative Data from Biological Assays:
The following table summarizes representative biological activity data for analogous piperidine derivatives.
| Compound Class | Target | Assay | Activity | Reference |
| 4-(Pyrazolyl)piperidines | CCR5 Receptor | Binding Assay | Potent antagonists | [11] |
| Benzamide Piperidines | 5-HT4 Receptor | Binding Assay | High affinity agonists | [12] |
Spectroscopic Data
The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Key spectroscopic data are provided below.
This compound [3]
-
¹H NMR: Data available in public databases such as PubChem.
-
¹³C NMR: Data available in public databases such as PubChem.
-
Mass Spectrometry (GC-MS): Data available from NIST.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The protocols and data presented in these notes provide a foundation for researchers to explore the rich chemistry of this compound and to develop novel drug candidates. Further investigation into the specific reaction conditions and biological activities of this compound derivatives is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C8H15NO | CID 90006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-丙基-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pictet-Spengler_reaction [chemeurope.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. ajol.info [ajol.info]
- 11. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Propyl-4-piperidone
These application notes provide detailed methodologies for the quantitative analysis of 1-Propyl-4-piperidone, a key intermediate in pharmaceutical synthesis.[1] The following protocols are designed for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound in various samples. The methods described are based on established analytical techniques for similar compounds and should be validated in the user's laboratory for their specific matrix.
Introduction
This compound (CAS: 23133-37-1) is a heterocyclic organic compound essential as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be precisely controlled during the manufacturing process to ensure the quality, safety, and efficacy of the final drug product. The analytical methods detailed below, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are robust techniques for the quantification of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅NO | [2][3] |
| Molecular Weight | 141.21 g/mol | [2][3] |
| Boiling Point | 56 °C at 1 mmHg | [2] |
| Density | 0.936 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.461 | [2] |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds like this compound. This method provides both quantitative results and structural confirmation.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample containing this compound.
-
Dissolve the sample in 10 mL of methanol (B129727) or a suitable solvent.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of calibration standards of this compound in the same solvent, ranging from a low to high expected concentration.
2. GC-MS Instrumentation and Conditions (Proposed):
| Parameter | Condition |
| Gas Chromatograph | Agilent GC system or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 250 °C, hold for 5 minutes. |
| Mass Spectrometer | Agilent MS system or equivalent |
| Transfer Line Temp | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Scan Range | m/z 40-300 |
3. Data Analysis:
-
Monitor the total ion chromatogram (TIC) and extracted ion chromatograms for the characteristic ions of this compound.
-
The primary quantification ion would likely be the molecular ion (m/z 141) or a major fragment.
-
Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For a basic compound like this compound, a reversed-phase method is often suitable.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Filter the solution using a 0.45 µm syringe filter.
-
Prepare calibration standards of this compound in the mobile phase.
2. HPLC Instrumentation and Conditions (Proposed):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid or Triethylamine to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm (as there is no strong chromophore, low UV may be necessary) or an Evaporative Light Scattering Detector (ELSD). |
3. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and the sample.
-
Create a calibration curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Workflow Diagram
Summary of Quantitative Parameters (Hypothetical)
The following table presents hypothetical performance characteristics for the proposed methods. These values should be experimentally determined during method validation.
| Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
Method Validation
Both proposed methods require validation to ensure they are suitable for their intended purpose. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
These application notes provide a comprehensive starting point for the development and implementation of analytical methods for the quantification of this compound. Adherence to good laboratory practices and thorough method validation will ensure reliable and accurate results.
References
Application Notes and Protocols for the Synthesis of 1-Propyl-4-piperidone and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 4-piperidone (B1582916) scaffold is a crucial structural motif found in a vast array of pharmacologically active compounds and natural products.[1] N-substituted-4-piperidones, in particular, serve as key intermediates in the synthesis of drugs targeting the central nervous system, including analgesics, antipsychotics, and antidepressants.[2][3] 1-Propyl-4-piperidone is a versatile building block whose structure allows for further functionalization to create diverse molecular architectures for drug discovery and development.[4]
This document provides a detailed protocol for the synthesis of this compound via N-alkylation of 4-piperidone monohydrate hydrochloride, followed by a protocol for the synthesis of its derivatives through a Claisen-Schmidt condensation reaction.
Part 1: Synthesis of this compound
The most direct and common method for preparing this compound is the N-alkylation of 4-piperidone.[1] This reaction involves the substitution of the hydrogen atom on the nitrogen of the piperidine (B6355638) ring with a propyl group using a suitable propyl halide and a base.
Reaction Scheme:
Figure 1: N-alkylation of 4-piperidone monohydrate hydrochloride with 1-iodopropane (B42940).
Experimental Protocol:
Materials:
-
4-Piperidone monohydrate hydrochloride
-
1-Iodopropane (or 1-bromopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent), potassium carbonate (2.5 equivalents), and anhydrous acetonitrile (10 mL per gram of 4-piperidone).
-
Addition of Alkylating Agent: While stirring the suspension, add 1-iodopropane (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary to achieve high purity (>97%).
Data Presentation:
| Parameter | Value | Reference |
| Product Name | This compound | [5] |
| CAS Number | 23133-37-1 | [4][5] |
| Molecular Formula | C₈H₁₅NO | [5] |
| Molecular Weight | 141.21 g/mol | [5] |
| Typical Reactants | 4-Piperidinone, 1-Iodopropane, K₂CO₃ | [5] |
| Solvent | Acetonitrile | [1] |
| Expected Yield | 75-90% | [1] |
| Appearance | Colorless to yellow oil | - |
Part 2: Synthesis of this compound Derivatives (Claisen-Schmidt Condensation)
Derivatives of this compound can be readily synthesized by leveraging the reactivity of the α-carbons to the ketone.[1] A common method is the base-catalyzed Claisen-Schmidt (or simply aldol) condensation with aromatic aldehydes to produce 3,5-bis(ylidene)-4-piperidone derivatives, which are analogs of curcumin (B1669340) and often exhibit biological activity.[6]
Reaction Scheme:
Figure 2: Synthesis of 3,5-bis(arylidene)-1-propyl-4-piperidones.
Experimental Protocol:
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Ethanol (B145695) (EtOH) or Methanol (MeOH)
-
Stirring vessel (beaker or flask)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Preparation: In a flask, dissolve this compound (1 equivalent) and the chosen aromatic aldehyde (2.2 equivalents) in ethanol.
-
Catalyst Addition: Cool the solution in an ice bath to 0-5°C. While stirring vigorously, add a 10% aqueous solution of NaOH dropwise. A precipitate usually forms upon addition.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol to remove unreacted aldehyde.
-
Drying: Dry the product in a vacuum oven to obtain the purified 3,5-bis(arylidene)-1-propyl-4-piperidone derivative.
Data Presentation:
| Derivative (Ar group) | Typical Yield | Appearance |
| Phenyl | 80-95% | Yellow crystalline solid |
| 4-Chlorophenyl | 85-98% | Pale yellow solid |
| 4-Methoxyphenyl | 80-95% | Bright yellow solid |
| 2-Hydroxyphenyl | 75-90% | Orange/Red solid |
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound and its derivatives.
Reactivity Sites Diagram
Caption: Logical relationship of reactive sites on the 4-piperidone scaffold.
References
- 1. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Propyl-4-piperidone in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-4-piperidone is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents.[1][2] Its piperidone core, featuring a propyl group attached to the nitrogen atom, provides a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[3][4] The strategic incorporation of the N-propyl moiety can significantly influence the pharmacological profile of the resulting molecules, affecting their potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on opioid analgesics.
Key Applications in Medicinal Chemistry
This compound is a key intermediate in the synthesis of various classes of bioactive molecules, including:
-
Opioid Analgesics: The piperidine (B6355638) scaffold is a core structural feature of many potent opioid analgesics, including fentanyl and its analogs.[5][6] By utilizing this compound, medicinal chemists can synthesize N-propyl substituted analogs, which can exhibit unique pharmacological profiles at opioid receptors.
-
Central Nervous System (CNS) Agents: The piperidine nucleus is prevalent in a multitude of CNS-active drugs.[3][4] N-substituted 4-piperidones are important intermediates for neuropharmacological agents, including analgesics and receptor antagonists.[3]
-
Dopamine (B1211576) Receptor Ligands: N-propyl-4-arylpiperidines have been investigated as dopamine D2 receptor ligands, with potential applications in the treatment of neurological and psychiatric disorders.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and potential drug candidates starting from this compound.
Protocol 1: Synthesis of N-Propyl-4-phenyl-4-piperidinamine (Intermediate for Fentanyl Analogs)
This protocol describes a two-step synthesis of a key intermediate for N-propyl fentanyl analogs, starting with the N-propylation of 4-piperidone (B1582916) followed by reductive amination.
Step 1: Synthesis of this compound
This step involves the N-alkylation of 4-piperidone with a propyl halide.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
1-Bromopropane (B46711) (or 1-Iodopropane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add 1-bromopropane (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Step 2: Reductive Amination to Yield N-Propyl-4-phenyl-4-piperidinamine
This step involves the reaction of this compound with aniline (B41778) in the presence of a reducing agent.[7]
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and aniline (1.1 eq) in dichloromethane.
-
Add acetic acid (1.0 eq) to the solution.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Propyl-4-phenyl-4-piperidinamine.
Experimental Workflow for the Synthesis of N-Propyl-4-phenyl-4-piperidinamine
Protocol 2: Synthesis of 1-Propyl-4-(3-hydroxyphenyl)-4-piperdinol (Intermediate for Opioid Analogs)
This protocol outlines the synthesis of a 4-aryl-4-hydroxypiperidine derivative via a Grignard reaction, a key step in creating analogs of opioids like picenadol.
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (I₂) crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 3-bromoanisole (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining 3-bromoanisole solution and reflux the mixture until the magnesium is consumed to form 3-methoxyphenylmagnesium bromide.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of this compound (0.9 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Propyl-4-(3-methoxyphenyl)-4-piperidinol.
-
Demethylation: Dissolve the crude product in dichloromethane and cool to 0 °C. Add a solution of boron tribromide (1.2 eq) in dichloromethane dropwise. Alternatively, refluxing with concentrated hydrobromic acid can be used.
-
Stir the reaction at room temperature until the demethylation is complete (monitored by TLC).
-
Carefully quench the reaction with methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-Propyl-4-(3-hydroxyphenyl)-4-piperidinol.
Experimental Workflow for the Synthesis of 1-Propyl-4-(3-hydroxyphenyl)-4-piperidinol
Quantitative Data
The following tables summarize representative quantitative data for reactions involving N-substituted piperidones and the pharmacological activity of the resulting compounds. Note that specific data for this compound derivatives are often part of broader structure-activity relationship (SAR) studies.
Table 1: Representative Yields for Synthetic Steps Starting from N-Substituted 4-Piperidones
| Starting Material | Reaction Step | Reagents | Product | Yield (%) | Reference |
| 4-Piperidone Monohydrate HCl | N-Phenethylation | (2-Bromoethyl)benzene, Cs₂CO₃, CH₃CN | N-Phenethyl-4-piperidone | 88 | [8] |
| N-Phenethyl-4-piperidone | Reductive Amination | Aniline, NaBH(OAc)₃, AcOH | N-Phenethyl-4-phenyl-4-piperidinamine | 91 | [8] |
| N-Phenethyl-4-phenyl-4-piperidinamine | Acylation | Propionyl chloride, DIPEA | Fentanyl | 95 | [8] |
| N-(4-piperidinyl)propionanilide | N-Propylation | 1-Bromopropane | N-(1-propyl-4-piperidinyl)propionanilide | - | [1] |
Table 2: Pharmacological Data of Representative N-Alkyl-4-Arylpiperidine Derivatives
| Compound | N-Substituent | 4-Aryl Substituent | Receptor | Assay | Value | Unit | Reference |
| Analog of Picenadol | Propyl | 3-Hydroxyphenyl | μ-Opioid | Antagonist Potency (Ke) | 8.47 | nM | [5] |
| Analog of Picenadol | Propyl | 3-Hydroxyphenyl | δ-Opioid | Antagonist Potency (Ke) | 34.3 | nM | [5] |
| Analog of Picenadol | Propyl | 3-Hydroxyphenyl | κ-Opioid | Antagonist Potency (Ke) | 36.8 | nM | [5] |
| Pridopidine (ACR16) | Propyl | 3-(Methylsulfonyl)phenyl | Dopamine D₂ | Binding Affinity (Ki) | - | - | [6] |
Signaling Pathways
Derivatives of this compound, particularly those designed as opioid analgesics, primarily exert their effects through the μ-opioid receptor (MOR) , a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR initiates a signaling cascade that ultimately leads to analgesia.
μ-Opioid Receptor Signaling Pathway
Upon agonist binding, the μ-opioid receptor activates an associated inhibitory G-protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. The overall effect is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry for the synthesis of a variety of pharmacologically active compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel N-propyl piperidine-containing molecules, particularly in the realm of opioid analgesics and other CNS-active agents. The ability to readily introduce the N-propyl group allows for fine-tuning of the pharmacological properties of the target compounds, making this compound an important tool in the drug discovery and development process.
Disclaimer: The synthesis of controlled substances such as fentanyl and its analogs is subject to strict legal and regulatory oversight. The information provided is for research and informational purposes only and should be used in compliance with all applicable laws and regulations.
References
- 1. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Endomorphin Analogs Are More Potent and Longer-Lasting Analgesics in Neuropathic, Inflammatory, Postoperative, and Visceral Pain Relative to Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
Application Notes and Protocols: The Role of 1-Propyl-4-piperidone in the Synthesis of Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-4-piperidone is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its piperidone ring structure, featuring a propyl group on the nitrogen atom, makes it an ideal starting material for creating a variety of active pharmaceutical ingredients (APIs), especially those targeting neurological disorders, cardiovascular diseases, and infectious agents.[1] This document provides an overview of the applications of this compound in API synthesis, focusing on key chemical reactions and providing generalized experimental protocols.
Chemical Properties and Versatility
The chemical reactivity of this compound is centered around its ketone functional group and the secondary amine within the piperidine (B6355638) ring. This allows for a range of chemical transformations, including:
-
Reductive Amination: The ketone can be converted to an amine, introducing a new point of diversity.
-
Wittig Reaction: The carbonyl group can be transformed into a carbon-carbon double bond.
-
Pictet-Spengler Reaction: This reaction is particularly important for the synthesis of β-carboline and isoquinoline (B145761) alkaloids, many of which have significant biological activity.
-
Mannich Reactions and Michael Additions: These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular scaffolds.[1]
Application in the Synthesis of a γ-Carboline Derivative
One of the documented applications of this compound is in the preparation of 9-[2-(2-methyl-5-pyridyl)-ethyl]-3-propyl-1,2,3,4-tetrahydro-γ-carboline. While the specific experimental details from a primary literature source are not publicly available, the synthesis would likely proceed through a Pictet-Spengler reaction.
Logical Workflow for the Synthesis of a γ-Carboline Derivative
The synthesis would logically involve the reaction of a tryptamine (B22526) derivative with this compound. The following diagram illustrates the conceptual workflow.
Caption: Conceptual workflow for the synthesis of a γ-carboline.
Experimental Protocols
Below is a generalized protocol for the Pictet-Spengler reaction, which is a key step in the synthesis of many carboline-based APIs. This protocol is illustrative and would require optimization for a specific synthesis.
Generalized Protocol for Pictet-Spengler Reaction
Objective: To synthesize a tetrahydro-β-carboline derivative from a tryptamine derivative and an aldehyde or ketone (in this case, this compound would act as the ketone).
Materials:
-
Tryptamine derivative
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA), or hydrochloric acid)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the tryptamine derivative (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add the acid catalyst (0.1-1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
The following table presents hypothetical quantitative data for a Pictet-Spengler reaction involving a substituted tryptamine and this compound. This data is for illustrative purposes to demonstrate how such information should be presented.
| Parameter | Value |
| Reactants | |
| Substituted Tryptamine | 1.0 mmol |
| This compound | 1.1 mmol |
| Trifluoroacetic Acid (TFA) | 1.0 mmol |
| Solvent (Dichloromethane) | 20 mL |
| Reaction Conditions | |
| Temperature | 25 °C |
| Reaction Time | 24 hours |
| Results | |
| Yield of Crude Product | 85% |
| Purity (by HPLC) | >95% |
Signaling Pathways and Logical Relationships
The synthesis of a complex API from this compound can be represented as a multi-step process. The following diagram illustrates a generic synthetic pathway.
References
Application Notes and Protocols: 1-Propyl-4-piperidone as a Precursor for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propyl-4-piperidone is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of alkaloids and other pharmacologically active compounds.[1] Its N-propyl substituent and the reactive carbonyl group at the 4-position of the piperidine (B6355638) ring allow for diverse chemical transformations, making it a valuable precursor in the construction of complex molecular architectures.[1] The piperidine moiety is a common structural feature in numerous natural products and synthetic drugs, highlighting the importance of precursors like this compound in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of piperidine alkaloids, with a focus on the synthesis of anabasine-type alkaloids.
Key Synthetic Applications
This compound is amenable to a variety of chemical reactions that enable the elaboration of the piperidine core. Key transformations include:
-
Nucleophilic Addition to the Carbonyl Group: The ketone functionality is susceptible to attack by a wide range of nucleophiles, including organometallic reagents such as Grignard and organolithium reagents. This allows for the introduction of various substituents at the 4-position.
-
Reductive Amination: The carbonyl group can be converted to an amine through reductive amination, providing a pathway to 4-amino-piperidine derivatives.
-
Mannich Reactions: The protons alpha to the carbonyl group can participate in Mannich reactions, leading to the formation of β-amino ketones.[1]
-
Michael Additions: The α,β-unsaturated ketones derived from this compound can undergo Michael additions, enabling the formation of more complex piperidine structures.[1]
These reactions provide access to a diverse range of substituted piperidines, which are key intermediates in the synthesis of various alkaloids and therapeutic agents.
Synthesis of Anabasine-Type Alkaloids
A significant application of this compound is in the synthesis of alkaloids structurally related to anabasine. Anabasine and its analogues are known for their activity as nicotinic acetylcholine (B1216132) receptor agonists. The core of this synthesis involves the nucleophilic addition of a lithiated pyridine (B92270) derivative to the carbonyl group of this compound.
General Reaction Scheme:
References
Application Notes and Protocols for the Scale-up Synthesis of 1-Propyl-4-piperidone for Industrial Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial-scale synthesis of 1-Propyl-4-piperidone, a key intermediate in the pharmaceutical industry. The document details a robust and scalable synthetic protocol, purification methods, and presents quantitative data to support process optimization and implementation in a manufacturing environment.
Introduction
This compound (CAS No: 23133-37-1) is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its molecular structure allows for versatile chemical modifications, making it a valuable precursor in drug discovery and development. The demand for high-purity this compound necessitates a well-characterized and scalable manufacturing process. This document outlines a recommended industrial synthesis route, focusing on the N-alkylation of 4-piperidone (B1582916), and provides detailed protocols for production and purification. For industrial applications, a purity of ≥97% is typically required.[1][2]
Synthesis Methodology Overview
The most common and industrially viable method for the synthesis of this compound is the N-alkylation of 4-piperidone with a propyl halide. This method is favored for its straightforward reaction pathway, relatively mild conditions, and good scalability. Alternative routes, such as the Dieckmann condensation and Michael addition, are also employed for the synthesis of N-substituted piperidones but are generally more complex for this specific target molecule in a large-scale setting.
Recommended Synthesis Route: N-Alkylation of 4-Piperidone
This process involves the reaction of 4-piperidone with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base to neutralize the hydrohalic acid byproduct.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the recommended N-alkylation synthesis of this compound.
Table 1: Reactant Molar Ratios for Scale-up
| Reactant | Molar Ratio (relative to 4-Piperidone) |
| 4-Piperidone | 1.0 |
| 1-Bromopropane | 1.1 - 1.3 |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 |
| Solvent (e.g., Acetonitrile) | 5 - 10 L/kg of 4-Piperidone |
Table 2: Process Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Temperature | 60 - 80 °C |
| Reaction Time | 8 - 12 hours |
| Expected Yield (Crude) | 85 - 95% |
| Final Purity (after distillation) | ≥ 97% |
| Boiling Point (for distillation) | 56 °C @ 1 mmHg |
Experimental Protocols
Scale-up Synthesis of this compound
This protocol describes the synthesis of this compound on a 10 kg scale.
Materials:
-
4-Piperidone (10.0 kg)
-
1-Bromopropane (13.5 kg)
-
Anhydrous Potassium Carbonate (powdered) (17.0 kg)
-
Acetonitrile (B52724) (75 L)
-
Water (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
150 L glass-lined reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling mantle
-
Addition funnel
-
Separatory funnel (or equivalent for large-scale liquid-liquid extraction)
-
Filtration apparatus
-
Rotary evaporator (for solvent removal)
-
Vacuum distillation setup
Procedure:
-
Charging the Reactor: Charge the 150 L reactor with 4-piperidone (10.0 kg), anhydrous potassium carbonate (17.0 kg), and acetonitrile (75 L).
-
Initiating the Reaction: Begin stirring the mixture and heat the reactor to a gentle reflux (approximately 70-80°C).
-
Addition of Alkylating Agent: Slowly add 1-bromopropane (13.5 kg) to the reactor via the addition funnel over a period of 1-2 hours, maintaining the reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 8-12 hours).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetonitrile.
-
Aqueous Work-up: To the resulting crude oil, add water (50 L) and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate, 3 x 30 L).
-
Washing and Drying: Wash the combined organic extracts with brine (2 x 20 L), and then dry over anhydrous magnesium sulfate.
-
Final Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound as an oil.
Industrial Purification Protocol
Purification of the crude this compound is critical to meet the high-purity requirements for pharmaceutical applications. Fractional vacuum distillation is the most effective method for this purpose.
Equipment:
-
Vacuum distillation apparatus with a fractionating column
-
Heating mantle with a stirrer
-
Vacuum pump and gauge
-
Receiving flasks
Procedure:
-
Charging the Distillation Flask: Charge the crude this compound into the distillation flask.
-
Setting up the System: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of approximately 1 mmHg.
-
Heating and Fractionation: Gently heat the distillation flask. Collect and discard any initial low-boiling fractions.
-
Collecting the Product: Collect the main fraction of this compound at a vapor temperature of approximately 56°C (at 1 mmHg).
-
Analysis: Analyze the collected fractions for purity using GC or HPLC. Combine the fractions that meet the purity specification (≥97%).
Safety and Waste Management
Safety Precautions:
-
All operations should be conducted in a well-ventilated area or under a fume hood.
-
Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Piperidone and its precursors are regulated chemicals in some jurisdictions due to their potential use in illicit drug synthesis.[3][4] All handling and transactions must comply with local regulations.
-
Handle 1-bromopropane with care as it is a volatile and flammable liquid.
Waste Management:
-
The inorganic salts (potassium carbonate and potassium bromide) generated during the reaction should be disposed of according to local regulations for non-hazardous solid waste.
-
Organic solvent waste should be collected in appropriately labeled containers and disposed of through a certified chemical waste management company.
-
Aqueous waste from the work-up should be neutralized and checked for organic residues before disposal.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and key transformations in the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Propyl-4-piperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Propyl-4-piperidone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The three main synthetic routes for this compound are:
-
N-Alkylation of 4-Piperidone (B1582916): This is a direct approach involving the reaction of 4-piperidone with a propylating agent.
-
Reductive Amination: This method involves the reaction of 4-piperidone with propionaldehyde (B47417) in the presence of a reducing agent.
-
Dieckmann Condensation: This is a multi-step approach to first synthesize the N-propyl-4-piperidone ring system.[1][2]
Q2: Which synthetic route generally provides the highest yield?
A2: Reductive amination is often reported to provide high yields and excellent control over the reaction, minimizing the formation of byproducts such as over-alkylated quaternary ammonium (B1175870) salts.[3] However, the Dieckmann condensation route can also achieve high yields when optimized, with reports of up to 72% for similar N-substituted 4-piperidones.[4] The N-alkylation route can be efficient, but the yield is highly dependent on carefully controlled reaction conditions to prevent side reactions.[3][5]
Q3: What are the key considerations for starting materials?
A3: The purity of the starting materials is crucial for a high-yielding synthesis. For the N-alkylation and reductive amination routes, it is important to use pure 4-piperidone. Commercially available 4-piperidone can exist as a hydrate (B1144303) or hydrochloride salt, which may require neutralization or specific reaction conditions.[6] For the Dieckmann condensation, the purity of the initial amine and acrylate (B77674) esters will directly impact the yield of the final product.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through distillation under reduced pressure.[7] Column chromatography can also be employed for smaller-scale purifications to remove any non-volatile impurities.[3] Recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and ethyl acetate (B1210297) or benzene (B151609) and petroleum ether, can be used if the product is a solid or to obtain high-purity crystalline material.[8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound for each of the main synthetic routes.
Route 1: N-Alkylation of 4-Piperidone
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor the reaction progress using TLC or GC-MS. - Ensure the base is sufficiently strong and used in an adequate amount to neutralize the acid formed during the reaction.[5] |
| Suboptimal Solvent | - The choice of solvent is critical. Polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are generally effective.[9][10] If solubility is an issue, consider switching to a different solvent. |
| Poor Quality of Alkylating Agent | - Use a high-purity propyl halide (e.g., 1-iodopropane (B42940) or 1-propyl bromide). 1-Iodopropane is more reactive than 1-propyl bromide. |
| Degradation of Starting Material | - If using 4-piperidone hydrochloride, ensure it is fully neutralized to the free base before adding the alkylating agent. |
Issue 2: Formation of Quaternary Ammonium Salt (Over-alkylation)
| Potential Cause | Troubleshooting Step |
| Excess Alkylating Agent | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the propyl halide.[5] |
| High Reaction Temperature | - Perform the reaction at a lower temperature to favor mono-alkylation. |
| Incorrect Order of Addition | - Slowly add the propyl halide to the solution of 4-piperidone and base to maintain a low concentration of the alkylating agent throughout the reaction.[5] |
Route 2: Reductive Amination
Issue 1: Low Conversion to the Final Product
| Potential Cause | Troubleshooting Step |
| Inactive Reducing Agent | - Use a fresh, high-quality reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). |
| Inefficient Imine Formation | - The reaction is often carried out in a suitable solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).[3] A catalytic amount of acetic acid can be added to facilitate imine formation. |
| Incorrect pH | - Maintain the appropriate pH for the reaction. The imine formation and reduction steps can be pH-sensitive. |
Route 3: Dieckmann Condensation
Issue 1: Low Yield of the Cyclized Product
| Potential Cause | Troubleshooting Step |
| Retro-Dieckmann Reaction | - This reverse reaction can be minimized by using a strong base (e.g., sodium hydride, sodium ethoxide) and carefully controlling the reaction temperature.[11][12] The work-up should be performed at low temperatures.[12] |
| Intermolecular Condensation | - The intramolecular Dieckmann condensation is favored at high dilution. Running the reaction at a lower concentration can reduce the formation of intermolecular side products.[13] |
| Incomplete Hydrolysis and Decarboxylation | - Ensure complete hydrolysis of the intermediate β-keto ester and subsequent decarboxylation by using a sufficient concentration of acid (e.g., HCl) and adequate heating.[4][14] |
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Substituted 4-Piperidones
| Parameter | N-Alkylation | Reductive Amination | Dieckmann Condensation |
| Starting Materials | 4-Piperidone, Propyl Halide | 4-Piperidone, Propionaldehyde | Primary Amine, Acrylate Ester |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | Reducing Agent (e.g., NaBH(OAc)₃) | Strong Base (e.g., NaH, NaOEt) |
| Typical Yield | Moderate to High (highly condition dependent) | High[3] | Moderate to High (e.g., ~72% reported for a similar compound)[4] |
| Key Advantages | Direct, one-step reaction | High selectivity, minimizes over-alkylation[3] | Builds the heterocyclic ring system |
| Common Issues | Over-alkylation[5] | Incomplete reaction | Retro-Dieckmann reaction, side reactions[11][12] |
Experimental Protocols
Protocol 1: N-Alkylation of 4-Piperidone
-
To a solution of 4-piperidone (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-iodopropane (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Reductive Amination of 4-Piperidone
-
Dissolve 4-piperidone (1.0 eq) and propionaldehyde (1.2 eq) in 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography.
Protocol 3: Dieckmann Condensation Route
This is a multi-step synthesis and the following is a general outline.
-
Michael Addition: React propylamine (B44156) (1.0 eq) with two equivalents of methyl acrylate in methanol (B129727) at room temperature for 10-16 hours to form the diester intermediate.[14]
-
Dieckmann Condensation: Dissolve the diester intermediate in toluene (B28343) and add a strong base like sodium metal or sodium hydride. Heat the mixture to 100-125 °C for 2-3 hours to effect the intramolecular cyclization.[14]
-
Hydrolysis and Decarboxylation: Treat the resulting β-keto ester with concentrated hydrochloric acid and heat to reflux for 4-8 hours to promote hydrolysis and decarboxylation, yielding this compound hydrochloride.[14]
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Purification: Purify the final product by vacuum distillation.
Visualizations
Caption: Workflow for the N-Alkylation of 4-Piperidone.
Caption: Workflow for the Reductive Amination Synthesis.
Caption: Multi-step workflow for the Dieckmann Condensation route.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. rsc.org [rsc.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
Technical Support Center: 1-Propyl-4-piperidone Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Propyl-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable purification method for crude this compound?
A1: The choice of purification method depends on the nature and quantity of impurities present in the crude product. For thermally stable impurities with significantly different boiling points, vacuum distillation is an efficient and scalable method. If the crude mixture contains non-volatile or closely boiling impurities, column chromatography is recommended for achieving high purity.
Q2: How can I assess the purity of this compound after purification?
A2: The purity of this compound can be reliably determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS will provide information on the presence of volatile impurities, while ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and detect non-volatile impurities.
Q3: this compound appears as a liquid at room temperature. Can it be purified by recrystallization?
A3: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it can be converted to its hydrochloride salt by treatment with hydrochloric acid. The resulting salt is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and ethyl acetate. The purified salt can then be neutralized to regenerate the pure liquid this compound.
Q4: What are the common impurities found in crude this compound?
A4: Common impurities depend on the synthetic route employed. If synthesized via N-alkylation of 4-piperidone (B1582916) with a propyl halide, impurities may include unreacted 4-piperidone, the propyl halide, and potentially a quaternary ammonium (B1175870) salt. Syntheses involving the Dieckmann condensation may result in by-products from incomplete cyclization or other side reactions.
Q5: How should I store purified this compound?
A5: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. It is recommended to store it in a cool, dark place. The piperidine (B6355638) ring can be susceptible to degradation in the presence of strong acids and oxidizing agents.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Solution(s) |
| Product is discolored after distillation. | Thermal decomposition due to excessive heating. | Lower the temperature of the heating mantle. Ensure the vacuum is stable and sufficiently low to allow distillation at a lower temperature. Use a shorter path distillation apparatus to minimize the residence time at high temperatures. |
| Co-distillation of impurities. | The boiling points of the impurities are too close to that of the product. | Improve the efficiency of the distillation column by using a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Low recovery of the product. | Incomplete distillation or loss of product due to high vacuum and low temperature. | Ensure the distillation is complete by monitoring the temperature at the distillation head. If the product is highly volatile, use a cold trap to collect any product that bypasses the condenser. |
| Bumping or unstable boiling. | Uneven heating. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the heating mantle provides even heat distribution. |
Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | Inappropriate solvent system (eluent). | Optimize the solvent system by thin-layer chromatography (TLC) first. A common starting point for N-alkyl-4-piperidones is a mixture of n-hexane and ethyl acetate. Adjust the polarity to achieve a good separation of spots on the TLC plate. |
| Tailing of the product band on the column. | The compound is interacting too strongly with the stationary phase (silica gel). | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica (B1680970) gel. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel bed. |
| Low recovery of the product. | The product is irreversibly adsorbed onto the column. | If tailing is severe even with a basic modifier, consider using a different stationary phase, such as alumina (B75360) (basic or neutral). |
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 56 °C at 1 mmHg | [1] |
| Molecular Weight | 141.21 g/mol | [2] |
| Typical Purity (Commercial) | ≥97% | [3] |
| Column Chromatography Stationary Phase | Silica Gel | General Practice |
| Column Chromatography Eluent (Suggestion) | n-Hexane / Ethyl Acetate mixture | General Practice |
Experimental Protocols
Vacuum Distillation
Objective: To purify crude this compound by fractional vacuum distillation.
Materials:
-
Crude this compound
-
Short-path distillation apparatus or a fractional distillation setup with a Vigreux column
-
Heating mantle with a stirrer
-
Vacuum pump with a pressure gauge
-
Cold trap
-
Receiving flasks
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly evacuate the system to the desired pressure (approximately 1 mmHg).
-
Begin heating the distillation flask gently with the heating mantle while stirring.
-
Monitor the temperature at the distillation head. Collect and discard any initial fractions that distill at a lower temperature.
-
Collect the main fraction distilling at a constant temperature of approximately 56 °C.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before releasing the vacuum.
-
Analyze the purity of the collected fraction using GC-MS or NMR.
Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by performing TLC analysis of the crude material. A good starting point is a mixture of n-hexane and ethyl acetate. Adjust the ratio to obtain a retention factor (Rf) of approximately 0.2-0.3 for the product. If tailing is observed on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Assess the purity of the final product by GC-MS or NMR.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for the purification of this compound by column chromatography.
References
Common side reactions in 1-Propyl-4-piperidone synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Propyl-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis of this compound is the N-alkylation of 4-piperidone (B1582916) with a propyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Q2: What are the common reagents and conditions for the N-alkylation of 4-piperidone to produce this compound?
A2: A standard method involves the reaction of 4-piperidone with 1-iodopropane (B42940) or 1-bromopropane (B46711).[1] A common base used is potassium carbonate, and the reaction is often performed in a polar aprotic solvent such as acetonitrile.[1]
Q3: What are the primary side reactions to be aware of during the synthesis of this compound?
A3: The most significant side reaction is over-alkylation, which leads to the formation of a quaternary ammonium (B1175870) salt (1,1-dipropyl-4-oxopiperidin-1-ium halide). Another potential issue is an incomplete reaction, resulting in leftover 4-piperidone starting material.
Q4: How can I minimize the formation of the quaternary ammonium salt byproduct?
A4: To reduce over-alkylation, it is recommended to use a slight excess of the 4-piperidone starting material relative to the propyl halide. Additionally, the slow, dropwise addition of the propyl halide to the reaction mixture can help to maintain a low concentration of the alkylating agent, further minimizing the formation of the quaternary salt.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a poorly reactive alkylating agent (propyl bromide is less reactive than propyl iodide).2. Side Reactions: Significant formation of the quaternary ammonium salt or other byproducts. | 1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Consider switching from 1-bromopropane to the more reactive 1-iodopropane.2. Control Stoichiometry and Addition: Use a 1.1 to 1.2 molar excess of 4-piperidone. Add the propyl halide slowly to the reaction mixture. |
| Presence of a Significant Amount of Quaternary Ammonium Salt | Over-alkylation: This occurs when the newly formed this compound is further alkylated by the propyl halide. This is more likely with highly reactive alkylating agents and when the propyl halide is in excess. | Modify Reagent Ratios and Addition: Use an excess of 4-piperidone. Employ slow, controlled addition of the propyl halide. |
| Difficult Purification of the Final Product | Similar Polarities of Product and Byproducts: The desired product and the quaternary ammonium salt may have similar solubility characteristics, making separation by simple extraction challenging. | Chromatographic Purification: Utilize column chromatography for effective separation. The quaternary salt is highly polar and will have a very different retention factor compared to the desired product on silica (B1680970) gel.Aqueous Wash: A thorough wash of the organic layer with water during workup can help to remove some of the water-soluble quaternary salt. |
| Reaction Fails to Start or Proceeds Very Slowly | 1. Poor Quality Reagents: The 4-piperidone may be old or impure. The propyl halide may have degraded.2. Inactive Base: The potassium carbonate may have absorbed moisture and become less effective. | 1. Use Fresh Reagents: Ensure the 4-piperidone and propyl halide are of high purity and have been stored correctly.2. Dry the Base: Dry the potassium carbonate in an oven before use to remove any absorbed water. |
Experimental Protocols
Key Experiment: N-Alkylation of 4-Piperidone with 1-Iodopropane
This protocol describes a common method for the synthesis of this compound.
Materials:
-
4-Piperidone hydrochloride
-
1-Iodopropane
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and form the free base of 4-piperidone in situ.
-
Add 1-iodopropane (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: Main synthesis pathway of this compound and the common over-alkylation side reaction.
Caption: A logical workflow for troubleshooting issues encountered during the synthesis of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for 1-Propyl-4-piperidone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1-Propyl-4-piperidone. The following sections offer detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to facilitate the optimization of reaction conditions.
Experimental Protocols
The synthesis of this compound is typically achieved through the N-alkylation of 4-piperidone (B1582916) with a propyl halide. Below are detailed methodologies for this key reaction.
Protocol 1: N-Alkylation using 1-Iodopropane (B42940) or 1-Bromopropane (B46711)
This protocol outlines the direct alkylation of 4-piperidone using either 1-iodopropane or 1-bromopropane as the alkylating agent and potassium carbonate as the base.
Materials:
-
4-Piperidone hydrochloride
-
1-Iodopropane or 1-Bromopropane
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-piperidone hydrochloride (1.0 equivalent) and the anhydrous solvent (e.g., acetonitrile).
-
Addition of Base: Add finely powdered, dry potassium carbonate (2.0-3.0 equivalents). Stir the suspension for 10-15 minutes to neutralize the hydrochloride and liberate the free base of 4-piperidone.
-
Addition of Alkylating Agent: Add 1-iodopropane or 1-bromopropane (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C) and monitor its progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the impact of various reaction parameters on the yield and purity of this compound.
Table 1: Effect of Alkylating Agent and Solvent on Yield
| Entry | 4-Piperidone (equiv.) | Alkylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 1-Iodopropane (1.2) | K₂CO₃ (2.5) | Acetonitrile | 60 | 12 | ~85 | >95 |
| 2 | 1.0 | 1-Bromopropane (1.2) | K₂CO₃ (2.5) | Acetonitrile | 80 | 24 | ~70 | >95 |
| 3 | 1.0 | 1-Iodopropane (1.2) | K₂CO₃ (2.5) | DMF | 60 | 8 | ~90 | >95 |
| 4 | 1.0 | 1-Bromopropane (1.2) | K₂CO₃ (2.5) | DMF | 80 | 18 | ~75 | >95 |
Table 2: Influence of Base on Reaction Outcome
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | 1-Iodopropane | K₂CO₃ (2.5) | Acetonitrile | 60 | 12 | ~85 | Good yield, common and cost-effective base. |
| 2 | 1-Iodopropane | Cs₂CO₃ (2.0) | Acetonitrile | Room Temp | 10 | ~90 | Milder conditions, higher yield, but more expensive base. |
| 3 | 1-Iodopropane | NaH (1.5) | DMF | 0 to RT | 6 | ~80 | Stronger base, requires careful handling. |
| 4 | 1-Iodopropane | DIPEA (2.0) | Acetonitrile | 70 | 16 | ~75 | Organic base, can simplify work-up.[1] |
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the synthesis of this compound.
Q1: Why is my reaction yield low or the reaction is not going to completion?
Possible Causes:
-
Inactive 4-Piperidone: 4-Piperidone is often supplied as a hydrochloride salt, which is not reactive. Ensure sufficient base is used to liberate the free amine. 4-piperidone can also exist as a hydrate, which may affect reactivity.
-
Insufficiently Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] If using 1-bromopropane, consider increasing the reaction temperature or switching to 1-iodopropane. The addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate reactions with less reactive alkyl bromides.
-
Poor Solubility of Reagents: Ensure all reactants, particularly the base, are adequately soluble in the chosen solvent. If using an insoluble base like potassium carbonate, vigorous stirring is crucial. Switching to a more polar solvent like DMF can improve the solubility and reaction rate.
-
Inappropriate Base: The choice of base is critical. For simple alkylations, inorganic bases like K₂CO₃ are often effective.[3] For more challenging substrates, a stronger or more soluble base might be necessary.
-
Moisture in the Reaction: The presence of water can hydrolyze the alkylating agent and affect the efficiency of the base. Ensure all reagents and solvents are anhydrous.
Solutions:
-
Use at least 2.0-2.5 equivalents of a finely powdered, dry base like potassium carbonate to ensure the complete formation of the free amine.
-
Switch to a more reactive alkylating agent (1-iodopropane) or increase the reaction temperature.
-
Use a solvent that ensures good solubility of all reactants. DMF is a good option for less reactive substrates.
-
Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Q2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight. What is it and how can I avoid it?
This is likely the quaternary ammonium (B1175870) salt, formed by the over-alkylation of the desired this compound. The tertiary amine product can be more nucleophilic than the starting secondary amine, leading to a second alkylation.
Solutions to Minimize Over-alkylation:
-
Control Stoichiometry: Use a slight excess of the 4-piperidone relative to the propyl halide or, more commonly, a slight excess of the propyl halide (1.1-1.2 equivalents) while carefully monitoring the reaction progress to stop it once the starting material is consumed.[4]
-
Slow Addition of Alkylating Agent: Adding the propyl halide slowly and dropwise can help to maintain a low concentration, favoring the reaction with the more abundant secondary amine.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation, though it may require a longer reaction time.
Q3: What is the best way to purify the final product?
Purification Strategy:
-
Aqueous Work-up: After filtering off the inorganic salts, an aqueous work-up is essential to remove any remaining salts and water-soluble impurities. Partitioning the crude product between an organic solvent (like ethyl acetate or dichloromethane) and water, followed by a brine wash, is standard practice.
-
Vacuum Distillation: For liquid products like this compound, vacuum distillation is an effective method for purification, especially on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is recommended. A solvent system of ethyl acetate and hexanes, with a small percentage of triethylamine (B128534) to prevent the product from streaking on the silica gel, is a good starting point.
Q4: Can I use other bases besides potassium carbonate?
Yes, other bases can be used, and the choice may influence the reaction outcome.
-
Cesium Carbonate (Cs₂CO₃): Often gives higher yields under milder conditions but is more expensive.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that can be effective but requires careful handling due to its reactivity with protic solvents and moisture.
-
Organic Bases (e.g., DIPEA, Triethylamine): These are non-nucleophilic bases that can be used to scavenge the acid formed during the reaction.[1] They can simplify the work-up as they are soluble in organic solvents.
Q5: Are there alternative methods for synthesizing this compound?
Yes, reductive amination is a highly effective alternative. This method involves the reaction of 4-piperidone with propionaldehyde (B47417) (propanal) in the presence of a reducing agent.
Advantages of Reductive Amination:
-
High Selectivity: This method generally avoids the problem of over-alkylation.
-
Mild Conditions: The reaction can often be carried out under mild conditions.
-
Common Reducing Agents: Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation as it is selective for the iminium ion intermediate.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low product yield.
Experimental Workflow for N-Alkylation
Caption: Step-by-step experimental workflow for synthesis.
References
Troubleshooting guide for reactions involving 1-Propyl-4-piperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Propyl-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a versatile intermediate commonly used in the synthesis of pharmaceutical compounds.[1] The most frequent reactions include:
-
Reductive Amination: To introduce substituents at the 4-position of the piperidine (B6355638) ring, forming various 4-amino-1-propylpiperidine derivatives. This is a key step in the synthesis of many biologically active molecules.[2][3]
-
Aldol Condensation: The ketone functionality can react with aldehydes or other ketones to form α,β-unsaturated ketones, which are useful intermediates for further transformations.[4][5]
-
N-Alkylation/Acylation: While the nitrogen is already alkylated with a propyl group, further reactions at the nitrogen are less common but possible under specific conditions. More relevant is the acylation of derivatives obtained from the piperidone.
Q2: What are the key physical and chemical properties of this compound to consider during experimental setup?
Understanding the properties of this compound is crucial for designing experiments and ensuring safety.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [6] |
| Molecular Weight | 141.21 g/mol | [6] |
| Appearance | Clear to yellow liquid | [1] |
| Boiling Point | 56 °C at 1 mmHg | [7] |
| Density | 0.936 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.461 | [7] |
| Storage Temperature | 2-8°C | [8] |
It is important to handle this compound in a well-ventilated area and use appropriate personal protective equipment, as it can cause skin and eye irritation.[6]
Troubleshooting Guides
Reductive Amination
Q3: I am getting a low yield in the reductive amination of this compound. What are the possible causes and solutions?
Low yields in reductive amination are a common issue. Here are some potential causes and their solutions:
| Potential Cause | Suggested Solution |
| Inefficient Imine/Enamine Formation | The initial reaction between the amine and this compound to form the iminium ion or enamine intermediate can be slow or incomplete. Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate this step. However, excess acid can protonate the amine, rendering it non-nucleophilic. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion over the ketone. More reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting piperidone. |
| Incorrect pH | The pH of the reaction is crucial. A slightly acidic environment (pH 5-6) is generally optimal for imine formation. If the pH is too low, the amine starting material will be protonated and unreactive. If it is too high, the formation of the iminium ion will be slow. |
| Reaction Temperature and Time | Some reductive aminations require elevated temperatures to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to ensure the reaction has gone to completion. |
| Side Reactions | Over-alkylation can occur if the newly formed secondary amine reacts further. Using a slight excess of the primary amine can help minimize this. |
A logical approach to troubleshooting low yields in reductive amination is outlined below:
References
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. magritek.com [magritek.com]
- 6. This compound | C8H15NO | CID 90006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 23133-37-1 [m.chemicalbook.com]
- 8. This compound 98 23133-37-1 [sigmaaldrich.com]
Stability issues of 1-Propyl-4-piperidone and its storage
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Propyl-4-piperidone.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is recommended to store it in a dry, cool, and well-ventilated area.[1][2] The container should be tightly closed to prevent exposure to moisture and air.[1][2][3] For long-term storage, refrigeration at 2-8°C is advised. The storage area should be free from sources of ignition such as heat, sparks, and open flames.[1][4]
Q2: What materials are incompatible with this compound?
A2: this compound should not be stored with strong oxidizing agents or strong acids, as these can cause hazardous reactions.[1][2][5]
Q3: What are the signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color or the appearance of particulate matter in the liquid. For a more accurate assessment, it is recommended to perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes protective gloves, clothing, and eye/face protection, such as safety goggles.[1] In case of inadequate ventilation, a suitable respirator should be worn.[2]
Troubleshooting Guides
Issue: Observed Color Change in this compound
If you observe a change in the color of your this compound sample, it may be an indication of degradation. Follow these steps to troubleshoot the issue:
Caption: Troubleshooting workflow for color change in this compound.
Issue: Presence of Impurities Detected by Analytical Methods
If analytical tests reveal the presence of impurities in your this compound sample, consider the following:
-
Review Handling Procedures: Ensure that proper handling procedures were followed to prevent cross-contamination.
-
Assess Storage Conditions: Verify that the storage conditions have been optimal and that the container has been securely sealed.
-
Consider Purification: Depending on the nature and quantity of the impurities, you may consider purifying the sample using appropriate techniques such as distillation or chromatography.
-
Contact Supplier: If the product was recently purchased, contact the supplier to report the issue and inquire about a replacement.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Refrigerated) | |
| Storage Environment | Dry, cool, and well-ventilated place | [1][2] |
| Container | Tightly closed container | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1][2][5] |
| Handling | Avoid contact with skin and eyes. Do not breathe mist/vapors/spray. | [1] |
| Personal Protective Equipment | Protective gloves, clothing, eye/face protection | [1] |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, light exposure, and different pH values.
2. Materials:
-
This compound sample
-
Calibrated stability chambers
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate solvents for HPLC mobile phase
-
Glassware
3. Methods:
-
Forced Degradation Studies:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1, 2, 4 weeks).
-
Humidity Stress: Expose samples to high humidity levels (e.g., 75% RH, 90% RH) at a constant temperature for a set duration.
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines.
-
Acid/Base Hydrolysis: Dissolve the sample in solutions of varying pH (e.g., pH 2, pH 7, pH 10) and monitor for degradation over time.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., hydrogen peroxide) and analyze for degradation products.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a validated HPLC method to determine the purity of this compound and to detect and quantify any degradation products.
-
The mobile phase and detection wavelength should be optimized for the separation and detection of this compound and its potential degradants.
-
4. Data Analysis:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize any major degradation products.
-
Determine the degradation kinetics if possible.
Mandatory Visualization
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways of this compound.
Logical Flow for Proper Storage and Handling
Caption: Recommended workflow for storage and handling of this compound.
References
Overcoming challenges in the functionalization of 1-Propyl-4-piperidone
Welcome to the technical support center for the functionalization of 1-Propyl-4-piperidone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and modification of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low Yield in Reductive Amination
-
Question: I am attempting a reductive amination with this compound and a primary amine, but the yield of my desired secondary amine is consistently low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in reductive aminations of 4-piperidones can stem from several factors. Here is a systematic approach to troubleshooting:
-
Inefficient Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. Its formation is pH-dependent and often requires mildly acidic conditions (pH 4-6) to facilitate the dehydration of the hemiaminal intermediate.[1][2]
-
Decomposition of the Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and acidic conditions.
-
Solution: Ensure all glassware is oven-dried and that your reagents and solvents are anhydrous.[1] For reactions requiring acidic conditions, consider using a more acid-stable reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is selective for iminium ions over ketones.[1][2][3]
-
-
Steric Hindrance: If your primary amine is bulky, it can sterically hinder the initial nucleophilic attack on the ketone.
-
Solution: You may need to increase the reaction temperature or extend the reaction time. Using a more reactive reducing agent could also be beneficial.[1]
-
-
Substrate Purity: Impurities in your this compound or amine can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials, for example, by distillation or chromatography.
-
-
Issue 2: Formation of Side Products in α-Alkylation
-
Question: When trying to perform an α-alkylation on this compound, I am observing the formation of multiple products and unreacted starting material. How can I improve the selectivity?
-
Answer: Achieving selective mono-alkylation at the α-position of a 4-piperidone (B1582916) can be challenging. Here are some common issues and their solutions:
-
Use of an Inappropriate Base: The choice of base is crucial for generating the enolate.
-
Solution: For α-alkylation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to irreversibly form the enolate. This prevents side reactions associated with equilibrium concentrations of the ketone and base.
-
-
Over-alkylation: The formation of a di-alkylated product can occur if the mono-alkylated product is deprotonated and reacts further.
-
Solution: Use of a strong base like LDA at low temperatures can help to ensure complete conversion of the starting material to the enolate before the alkylating agent is added. This minimizes the presence of starting ketone that can act as a proton source to regenerate the enolate of the product.
-
-
Alternative Approaches: If direct alkylation proves difficult, consider the Stork enamine synthesis as a milder alternative.[4][5]
-
Workflow:
-
React this compound with a secondary amine (e.g., pyrrolidine) to form a more stable enamine.
-
Alkylate the enamine with your desired alkyl halide.
-
Hydrolyze the resulting iminium salt to yield the α-alkylated ketone.[4]
-
-
-
Issue 3: Difficulties with the Wittig Reaction
-
Question: I am having trouble with a Wittig reaction to convert the ketone of this compound into an alkene. The reaction is either not proceeding or giving very low yields. What could be the problem?
-
Answer: The reactivity of the ketone in this compound can be influenced by the basicity of the nitrogen atom. Here are some troubleshooting steps for the Wittig reaction:
-
Ylide Reactivity: Stabilized Wittig reagents (e.g., those with an adjacent ester or ketone) are generally less reactive and may not react efficiently with sterically hindered or less reactive ketones.[6][7]
-
Solution: Use a more reactive, non-stabilized ylide. These are typically generated in situ from the corresponding phosphonium (B103445) salt using a strong base like n-butyllithium or sodium hydride.[6]
-
-
Base Incompatibility: The strong bases used to generate the ylide can potentially react with other functional groups in your molecule.
-
Solution: Ensure your reaction conditions are compatible with the this compound structure. The choice of base and solvent is critical.
-
-
Steric Hindrance: The piperidone ring can present some steric hindrance, potentially slowing down the reaction.[7]
-
Solution: Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative. HWE reagents (phosphonate carbanions) are generally more reactive than Wittig reagents and the water-soluble phosphate (B84403) byproducts can simplify purification.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the best method for the N-alkylation of 4-piperidone to synthesize this compound?
-
Answer 1: Direct N-alkylation using an alkyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base is a common method.[8] Key considerations for a successful reaction include the choice of solvent and base to ensure good solubility and reaction rate.[8] Using a polar aprotic solvent like DMF or acetonitrile (B52724) and a base such as potassium carbonate is a good starting point.[8][9] To avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts, it is advisable to use a stoichiometric amount of the alkylating agent or a slight excess of the piperidine (B6355638).[9][10]
-
Question 2: How can I achieve selective functionalization at the C-H bonds of the piperidine ring?
-
Answer 2: Achieving site-selectivity for C-H functionalization is a significant challenge.[10] A common strategy is to use a directing group attached to the piperidine nitrogen.[10] While your starting material is already N-alkylated, for other derivatives, installing a removable directing group like a carbamate (B1207046) or an amide can help direct functionalization to a specific carbon atom. The choice of catalyst is also crucial in metal-catalyzed C-H activation reactions.[10]
-
Question 3: My N-arylation reaction on a similar piperidine is giving low yields. What should I investigate first?
-
Answer 3: Low yields in N-arylation reactions often point to issues with the catalyst or reaction atmosphere.[10] Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[10] The combination of the phosphine (B1218219) ligand and the base is critical and often substrate-dependent, so screening different combinations may be necessary to minimize side reactions.[10]
Data Summary
The following tables provide a summary of typical reaction conditions for common functionalization reactions of 4-piperidones.
Table 1: Reductive Amination Conditions
| Amine | Reducing Agent | Solvent | Additive | Temperature | Yield (%) |
| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | Room Temp | ~70-90 |
| Benzylamine | NaBH₃CN | Methanol | - | 0 °C to RT | ~65-85 |
| Ammonia | H₂/Pd-C | Ethanol | - | Room Temp | ~60-80 |
Data is representative and may vary based on the specific substrate and reaction scale.
Table 2: N-Alkylation Conditions for 4-Piperidone
| Alkyl Halide | Base | Solvent | Temperature | Yield (%) |
| Propyl Iodide | K₂CO₃ | Acetonitrile | Reflux | ~85-95 |
| Propyl Bromide | K₂CO₃ | DMF | 80 °C | ~80-90 |
| Propyl Bromide | DIPEA | Acetonitrile | Reflux | ~75-85 |
Data is representative and yields are for the synthesis of this compound from 4-piperidone.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of this compound with a primary amine.
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the primary amine (1.1 eq.), and an anhydrous solvent such as dichloroethane (DCE) or dichloromethane (B109758) (DCM).
-
If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (B128534) to liberate the free amine.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: α-Alkylation via Stork Enamine Synthesis
This protocol outlines a procedure for the α-alkylation of this compound.
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 eq.) and a secondary amine such as pyrrolidine (B122466) (1.2 eq.) in a suitable solvent like toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Once the formation of water ceases, cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step.
-
-
Alkylation:
-
Dissolve the crude enamine in an aprotic solvent like THF or acetonitrile.
-
Add the alkyl halide (1.1 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
-
Hydrolysis:
-
Add water to the reaction mixture and stir to hydrolyze the intermediate iminium salt.
-
Acidifying the mixture with a dilute acid (e.g., 1M HCl) can facilitate the hydrolysis.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the α-alkylated this compound by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low yields in reductive amination.
Caption: Workflow for α-alkylation via the Stork enamine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Alpha Alkylation - Chad's Prep® [chadsprep.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of Synthesized 1-Propyl-4-piperidone
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on purifying synthesized 1-Propyl-4-piperidone. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or decomposition. These may include:
-
4-Piperidone: Incomplete N-alkylation can leave residual starting material.
-
1,1-Dipropyl-4-piperidonium salt: Over-alkylation of the nitrogen can lead to the formation of a quaternary ammonium (B1175870) salt.
-
Propylating agent byproducts: Depending on the propylating agent used (e.g., 1-bromopropane, 1-iodopropane), byproducts from side reactions may be present.
-
Solvent and base residues: Residual amounts of the solvent (e.g., acetonitrile, DMF) and the base (e.g., potassium carbonate) used in the synthesis.
-
Polymeric materials: Self-condensation of the piperidone under certain conditions can form polymeric impurities.
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound typically has a purity of ≥97% or 98%.[1] For pharmaceutical applications, a purity of 99% or higher is often desired.[2][3]
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying a wide range of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the ketone functional group and the absence of certain impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure completion before work-up. Consider increasing the reaction time or temperature if necessary. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in its free base form, which is more soluble in organic solvents. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). |
| Product Adherence to Silica (B1680970) Gel | This compound is a basic compound and can adhere strongly to acidic silica gel during column chromatography. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (B128534) (1-2%). |
| Co-distillation with Solvent | During solvent removal on a rotary evaporator, the product may co-distill if the vacuum is too high or the bath temperature is excessive. Use moderate vacuum and temperature. |
Problem 2: Product Appears as a Colored Oil or Solid
| Possible Cause | Troubleshooting Steps |
| Presence of Chromophoric Impurities | Treat a solution of the crude product in a suitable solvent with activated charcoal, then filter through Celite before proceeding with purification. This can help remove colored impurities. |
| Oxidation of the Product | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation, which can lead to discoloration. |
| Residual Catalyst from Synthesis | If a catalyst was used in the synthesis, ensure it is completely removed during the work-up. Filtration through a pad of Celite can be effective. |
Problem 3: Difficulty in Achieving High Purity (>99%)
| Possible Cause | Troubleshooting Steps |
| Closely-eluting Impurities in Chromatography | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) can improve separation. Consider using a different stationary phase, such as alumina. |
| Ineffective Recrystallization | Screen for an optimal recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for piperidones include ethanol/water, ethyl acetate/hexanes, and acetone/water. |
| Thermal Decomposition during Distillation | If using distillation for purification, perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal decomposition. The boiling point of this compound is 56 °C at 1 mmHg. |
Experimental Protocols
Recrystallization
Objective: To purify solid this compound (if it can be induced to crystallize) or its salt form.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexanes).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot, selected solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Flash Column Chromatography
Objective: To purify liquid this compound from impurities with different polarities.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, for less soluble samples, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes. To mitigate peak tailing due to the basic nature of the product, 0.5-1% triethylamine can be added to the eluent.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for N-Alkyl-4-Piperidones (Illustrative Data)
| Purification Method | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Vacuum Distillation | 98-99.5% | 70-85% | Effective for removing non-volatile impurities and colored byproducts. | Potential for thermal degradation if not performed under sufficient vacuum. |
| Recrystallization | >99% (for solids) | 60-80% | Highly effective for achieving high purity; scalable. | Not suitable for oils; requires finding an appropriate solvent system. |
| Flash Column Chromatography | >99% | 70-90% | High resolution for a wide range of impurities; adaptable. | Can be time-consuming and requires large volumes of solvent. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification challenges.
References
Preventing degradation of 1-Propyl-4-piperidone during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage, handling, and use of 1-Propyl-4-piperidone in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to several degradation pathways, primarily driven by its ketone and tertiary amine functionalities. The most common degradation routes include:
-
Self-Condensation (Aldol Condensation): Under basic or acidic conditions, the enolizable ketone can undergo self-condensation, leading to dimers and oligomers.
-
Oxidation: The tertiary amine is prone to oxidation, which can lead to the formation of an N-oxide or iminium ions, especially in the presence of oxidizing agents or air.
-
Decomposition under Strong Acids: In strongly acidic media, protonation of the nitrogen can occur, which is generally stabilizing. However, very harsh acidic conditions might lead to unforeseen side reactions.
-
Reactivity with Strong Bases: Strong bases can promote deprotonation at the alpha-carbon, facilitating aldol-type reactions and other base-catalyzed decompositions.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.
Q3: I am observing a yellowing of my this compound sample. What could be the cause?
A3: The yellowing of this compound is often an indication of degradation, likely due to oxidation or the formation of condensation byproducts. It is advisable to purify the material if the discoloration is significant, as these impurities can interfere with subsequent reactions.
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation Reactions
Symptom: The desired N-alkylated product is obtained in low yield, with the presence of unreacted starting material and/or side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Competing Self-Condensation | - Perform the reaction at a lower temperature to disfavor the condensation reaction.- Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DIPEA) to minimize base-catalyzed side reactions.- Add the alkylating agent slowly to the reaction mixture. |
| Oxidation of the Tertiary Amine | - Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar).- Use degassed solvents. |
| Poor Reactivity of Alkylating Agent | - Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). |
Issue 2: Formation of Aldol Condensation Products
Symptom: Analysis of the reaction mixture (e.g., by NMR or LC-MS) shows the presence of higher molecular weight species corresponding to dimers or oligomers of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions are too Basic | - Use a weaker base or a stoichiometric amount of base.- Consider running the reaction at a lower pH if the desired transformation allows. |
| High Reaction Temperature | - Lower the reaction temperature to reduce the rate of the condensation reaction. |
| Prolonged Reaction Time | - Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
Issue 3: Unwanted Oxidation or Reduction of the Ketone
Symptom: The formation of byproducts where the ketone group has been oxidized or reduced.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Oxidizing Agents | - Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. |
| Use of Reducing Agents | - If a reducing agent is used for another functional group in the molecule, the ketone may be susceptible to reduction. Protect the ketone group (e.g., as a ketal) before carrying out the reduction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Degradation during an N-Alkylation Reaction
-
Inert Atmosphere: Set up the reaction vessel under a positive pressure of an inert gas (argon or nitrogen).
-
Solvent and Reagent Preparation: Use freshly distilled or degassed anhydrous solvents. Ensure all reagents are of high purity.
-
Charge Reagents: To a solution of this compound in the chosen solvent at 0 °C, add the base (e.g., a non-nucleophilic, sterically hindered base like diisopropylethylamine).
-
Slow Addition: Add the alkylating agent dropwise to the cooled solution over a period of 30-60 minutes.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride) and proceed with the extraction and purification of the product.
Visualizations
Caption: Potential degradation pathways of this compound.
Catalyst selection for efficient 1-Propyl-4-piperidone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the efficient synthesis of 1-Propyl-4-piperidone.
Troubleshooting Guide
The synthesis of this compound is most commonly achieved through the N-alkylation of 4-piperidone (B1582916) with a propyl halide. This section addresses potential issues that may arise during this process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst/Base: The base (e.g., Potassium Carbonate) may be old or hydrated. 2. Poor Quality Starting Material: 4-Piperidone may exist as a hydrate (B1144303) or hydrochloride salt, affecting its reactivity. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have reached completion. 5. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants. | 1. Use freshly dried base. Consider using a stronger base like sodium hydride (NaH) if weaker bases are ineffective, ensuring anhydrous conditions. 2. Ensure the use of freebase 4-piperidone. If starting from the hydrochloride salt, a preliminary neutralization step is necessary. The quality and purity of starting materials are crucial for high yields.[1][2] 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. 4. Extend the reaction time and continue monitoring. 5. Switch to a more polar aprotic solvent like DMF or NMP to improve the solubility of the reactants. |
| Formation of Side Products (e.g., Quaternary Ammonium (B1175870) Salt) | 1. Over-alkylation: The newly formed this compound can be further alkylated by the propyl halide. 2. Side reactions of the Keto Group: The carbonyl group might undergo side reactions under certain conditions. | 1. To minimize over-alkylation, use a slight excess of 4-piperidone relative to the propyl halide. Add the propyl halide slowly to the reaction mixture to maintain its low concentration.[3] 2. Ensure the reaction conditions are not overly harsh (e.g., excessively high temperatures or strongly acidic/basic conditions not required for the N-alkylation). |
| Difficult Product Isolation/Purification | 1. Product is a salt: If the reaction is worked up under acidic conditions, the product will be in its protonated, water-soluble form. 2. Emulsion during workup: The basic nature of the product can lead to emulsion formation during aqueous extraction. 3. Co-elution with starting material: Unreacted 4-piperidone can be difficult to separate from the product by column chromatography due to similar polarities. | 1. During the workup, basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH > 10 to ensure the product is in its freebase form, which is more soluble in organic solvents.[4] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the crude mixture to their salts and purifying by recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for synthesizing this compound?
The most straightforward and common method is the direct N-alkylation of 4-piperidone with a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane) in the presence of a base.[5]
Q2: Which catalyst or base is most effective for the N-propylation of 4-piperidone?
Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation, particularly in a polar aprotic solvent like acetonitrile (B52724).[5] Other bases such as triethylamine (B128534) (TEA) or sodium hydride (NaH) can also be employed, with the choice depending on the reactivity of the alkylating agent and the desired reaction conditions.
Q3: What are the optimal reaction conditions for this synthesis?
While optimal conditions can vary, a common starting point is to react 4-piperidone with 1-iodopropane in acetonitrile using potassium carbonate as the base. The reaction can be run at room temperature to a gentle reflux, with progress monitored by TLC or GC-MS.
Q4: How can I avoid the formation of the N,N-dipropyl quaternary ammonium salt?
Over-alkylation is a common side reaction. To minimize its occurrence, you can:
-
Use a slight excess of 4-piperidone compared to the propyl halide.
-
Add the propyl halide to the reaction mixture slowly and in a controlled manner.
Q5: What is the best way to purify the final product?
Purification can often be achieved by column chromatography on silica (B1680970) gel. However, due to the basic nature of the piperidone, peak tailing can be an issue. It is often recommended to add a small amount of a basic modifier, like triethylamine, to the eluent. Alternatively, the product can be purified by distillation under reduced pressure.
Data Presentation
While specific yields for the N-propylation of 4-piperidone are not extensively reported in comparative studies, the following table provides a general overview of reaction conditions for N-alkylation of piperidines.
| Catalyst/Base | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield | Reference |
| K₂CO₃ | 1-Iodopropane | Acetonitrile | Reflux | 4 | Moderate to High | [6] |
| K₂CO₃ / TBAB | Phenethyl bromide | Acetonitrile | 60 | 1 | High | [7] |
| NaH | Alkyl Halide | DMF | 0 - RT | 0.5 - 2 | Moderate to High | General |
| Triethylamine | Alkyl Halide | Dichloromethane (B109758) | RT | 16 | Moderate | [8] |
Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: N-propylation of 4-Piperidone using Potassium Carbonate
This protocol is a general guideline based on typical N-alkylation procedures.
Materials:
-
4-Piperidone
-
1-Iodopropane
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 1-iodopropane (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low-yield synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. diva-portal.org [diva-portal.org]
- 7. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 8. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to 1-Propyl-4-piperidone and Other Piperidone Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidone (B1582916) scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse range of pharmaceuticals, particularly those targeting the central nervous system (CNS). The nature of the substituent on the piperidine (B6355638) nitrogen significantly influences the physicochemical properties and synthetic utility of these intermediates. This guide provides an objective comparison of 1-propyl-4-piperidone with other common piperidone derivatives, namely 1-methyl-4-piperidone (B142233), 1-benzyl-4-piperidone, and the protected intermediate 1-Boc-4-piperidone. The comparison is supported by experimental data and detailed synthetic protocols to aid researchers in selecting the optimal building block for their drug discovery and development endeavors.
Comparative Synthesis Data
The choice of an N-substituted 4-piperidone derivative in a synthetic campaign is often dictated by the desired balance of reactivity, stability, and ease of synthesis. The following tables summarize key quantitative data for the synthesis of this compound and its methyl and benzyl (B1604629) analogues via two common synthetic routes: N-alkylation and reductive amination.
Table 1: Comparison of N-Alkylation Synthesis of N-Substituted 4-Piperidones
| Derivative | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-Bromopropane (B46711) | K₂CO₃ | Acetonitrile | Reflux | 12 | (Not specified) | General Protocol |
| 1-Methyl-4-piperidone | Methylamine (B109427) | - | Methanol (B129727) | 65-75 | 4 | 80.2 | [1] |
| 1-Benzyl-4-piperidone | Benzyl Bromide | K₂CO₃ | DMF | 65 | 14 | 89.28 | [2] |
| 1-Benzyl-4-piperidone | Benzylamine | - | Methanol | 70 | 4 | 92.1 | [1] |
Table 2: Comparison of Reductive Amination Synthesis of N-Substituted 4-Piperidones
| Derivative | Aldehyde | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Propionaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp | 12 | (Not specified) | General Protocol |
| 1-Methyl-4-piperidone | Formaldehyde/Formic Acid | - | - | Reflux | (Not specified) | High (Typical) | [3] |
| 1-Benzyl-4-piperidone | Benzaldehyde | NaBH₃CN | Methanol | Room Temp | 24 | High | [4] |
| 1-Boc-4-piperidone (precursor) | Aniline | NaBH(OAc)₃ | Dichloromethane | Room Temp | 16 | (Not specified) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of various N-substituted 4-piperidones are provided below.
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol describes a general procedure for the N-alkylation of 4-piperidone with a propyl halide.
Materials:
-
4-Piperidone hydrochloride
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add 1-bromopropane (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Protocol 2: Synthesis of 1-Methyl-4-piperidone via Cyclization
This protocol is adapted from a patent describing the synthesis from 1,5-dichloropentan-3-one (B1296641) and methylamine.[1]
Materials:
-
1,5-Dichloropentan-3-one
-
Methylamine solution (in methanol)
-
Methanol
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
Dissolve 1,5-dichloropentan-3-one (0.20 mol) in methanol (120 mL) and heat to 70 °C with stirring.
-
Gradually add a solution of methylamine (0.20 mol) while maintaining the temperature between 65-75 °C.
-
Continue stirring for 4 hours at this temperature.
-
Pour the reaction mixture into water (500 mL) and filter through diatomaceous earth.
-
Concentrate the filtrate, add activated carbon, and stir at 50 °C for 30 minutes.
-
Filter the mixture and adjust the pH of the filtrate to 10 with sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to obtain 1-methyl-4-piperidone (Yield: 80.2%).[1]
Protocol 3: Synthesis of 1-Benzyl-4-piperidone via N-Alkylation
This high-yield protocol utilizes benzyl bromide for the N-alkylation of 4-piperidone.[2]
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry N,N-dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate (B1210297)
Procedure:
-
Stir a mixture of 4-piperidone monohydrate hydrochloride (14.56 mmol) and anhydrous potassium carbonate (50.64 mmol) in dry DMF (25 mL) for 30 minutes at room temperature.
-
Add benzyl bromide (16.82 mmol) dropwise to the reaction mixture and heat at 65 °C for 14 hours.
-
Cool the mixture to room temperature, filter, and quench with ice water (25 mL).
-
Extract the resulting mixture with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) followed by brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by crystallization to afford 1-benzyl-4-piperidone (Yield: 89.28%).[2]
Protocol 4: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone)
This protocol outlines the synthesis of the Boc-protected piperidone, a key intermediate for further functionalization.
Materials:
-
4-Piperidone hydrochloride hydrate (B1144303)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Suspend 4-piperidone hydrochloride hydrate (1 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-oxopiperidine-1-carboxylate.
Applications in Pharmaceutical Synthesis and Signaling Pathways
N-substituted 4-piperidones are pivotal intermediates in the synthesis of numerous blockbuster drugs. The choice of the N-substituent can be a strategic part of the synthesis or a permanent feature of the final active pharmaceutical ingredient (API). Below are two prominent examples.
Fentanyl Synthesis and its Signaling Pathway
The potent synthetic opioid analgesic, Fentanyl, is synthesized from N-substituted 4-piperidone precursors. For instance, a common route involves the reductive amination of 1-phenethyl-4-piperidone (B3395357) with aniline.[6]
Fentanyl exerts its analgesic effects by acting as a potent agonist of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][7] Upon binding, Fentanyl stabilizes a conformational state of the MOR that promotes the exchange of GDP for GTP on the associated heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gαi/o subunit, which in turn inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunits can also modulate downstream effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, respectively, which ultimately dampens the pain signal.
Donepezil Synthesis and its Signaling Pathway
Donepezil, a widely used drug for the treatment of Alzheimer's disease, features a piperidine moiety derived from a 4-piperidone precursor. A key synthetic step involves the condensation of 1-benzyl-4-formylpiperidine with 5,6-dimethoxy-1-indanone.[9]
The primary mechanism of action of Donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[10] By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[10] Beyond its primary action, studies have suggested that Donepezil may also modulate downstream signaling pathways, including the Ras and MAPK (Mitogen-Activated Protein Kinase) pathways, which are involved in cell survival and differentiation.[11]
Conclusion
This compound and its derivatives are indispensable tools in modern drug synthesis. The choice between a propyl, methyl, benzyl, or Boc-protected piperidone depends on the specific synthetic strategy and the desired properties of the final molecule. While N-benzylation often provides high yields, the benzyl group typically serves as a protecting group that is later removed. In contrast, methyl and propyl groups are often integral parts of the final API. Reductive amination offers a versatile and often high-yielding alternative to direct N-alkylation. Understanding the comparative synthetic efficiencies and the biological roles of the resulting piperidine-containing drugs is crucial for the informed design and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. One-pot synthesis of functionalized piperid-4-ones: a four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
Spectroscopic Showdown: Validating the Structure of 1-Propyl-4-piperidone Against Key Analogs
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. This guide provides a comprehensive spectroscopic analysis of 1-Propyl-4-piperidone, a key heterocyclic building block.[1] Through a detailed comparison with its close structural analog, 1-Methyl-4-piperidone, and the foundational cyclic ketone, Cyclohexanone, this document offers a practical framework for the validation of its molecular structure using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
At a Glance: Spectroscopic Fingerprints
The following tables summarize the key spectroscopic data for this compound and its comparators. This quantitative overview allows for a rapid and effective comparison of their distinct spectral features.
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted and Reported)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~2.6-2.8 | m | 4H | H-2, H-6 (axial & equatorial) |
| ~2.3-2.5 | m | 4H | H-3, H-5 (axial & equatorial) | |
| ~2.2-2.4 | t | 2H | N-CH₂ (propyl) | |
| ~1.4-1.6 | sextet | 2H | CH₂ (propyl) | |
| ~0.8-1.0 | t | 3H | CH₃ (propyl) | |
| 1-Methyl-4-piperidone | ~2.6-2.8 | m | 4H | H-2, H-6 (axial & equatorial) |
| ~2.3-2.5 | m | 4H | H-3, H-5 (axial & equatorial) | |
| ~2.3 | s | 3H | N-CH₃ | |
| Cyclohexanone | ~2.3-2.4 | m | 4H | H-2, H-6 (α-protons) |
| ~1.8-2.0 | m | 4H | H-3, H-5 (β-protons) | |
| ~1.7-1.8 | m | 2H | H-4 (γ-protons) |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted and Reported)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~210 | C=O (C-4) |
| ~58 | N-CH₂ (propyl) | |
| ~53 | C-2, C-6 | |
| ~41 | C-3, C-5 | |
| ~20 | CH₂ (propyl) | |
| ~12 | CH₃ (propyl) | |
| 1-Methyl-4-piperidone | ~210 | C=O (C-4) |
| ~55 | C-2, C-6 | |
| ~46 | N-CH₃ | |
| ~41 | C-3, C-5 | |
| Cyclohexanone | ~212 | C=O (C-1) |
| ~42 | C-2, C-6 | |
| ~27 | C-3, C-5 | |
| ~25 | C-4 |
Table 3: Key IR Absorption Bands Comparison
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound | ~1715 | C=O stretch (ketone) |
| ~2950-2800 | C-H stretch (aliphatic) | |
| ~1150 | C-N stretch | |
| 1-Methyl-4-piperidone | ~1715 | C=O stretch (ketone) |
| ~2940-2800 | C-H stretch (aliphatic) | |
| ~1150 | C-N stretch | |
| Cyclohexanone | ~1715 | C=O stretch (ketone)[2][3] |
| ~2950-2850 | C-H stretch (aliphatic) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 141 [M]⁺ | 112, 98, 70, 57, 43 |
| 1-Methyl-4-piperidone | 113 [M]⁺ | 84, 70, 57, 42 |
| Cyclohexanone | 98 [M]⁺ | 83, 70, 55, 42 |
Deciphering the Spectra: A Structural Validation Workflow
The structural elucidation of this compound is a logical process of data integration from various spectroscopic techniques. The following workflow outlines the key steps in this analytical journey.
Key Structural Features and Their Spectroscopic Signatures
The distinct chemical environment of each atom and functional group within this compound gives rise to a unique set of signals in its various spectra. Understanding these relationships is key to its structural verification.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates or ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the functional groups present.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam.
-
Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. The NIST Mass Spectrometry Data Center is a valuable resource for comparing fragmentation patterns.[4]
References
Comparative study of different synthetic routes to 1-Propyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
1-Propyl-4-piperidone is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure allows for further functionalization, making it a valuable building block in the development of novel therapeutics. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each method.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reactions | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: N-Alkylation of 4-Piperidone (B1582916) | 4-Piperidone, 1-Iodopropane (B42940) | Nucleophilic Substitution (N-alkylation) | High (qualitative) | High (≥97%)[1] | Direct, one-step synthesis | Availability and cost of 4-piperidone |
| Route 2: Dieckmann Condensation | Propylamine (B44156), Methyl Acrylate | Michael Addition, Dieckmann Condensation, Decarboxylation | Good (analogous reactions) | High (requires purification) | Readily available starting materials | Multi-step process, use of strong base |
| Route 3: From 1,5-Dichloro-3-pentanone | Propylamine, 1,5-Dichloro-3-pentanone | Cyclization | Moderate to High (general method) | Variable (requires purification) | Potentially cost-effective starting materials | Lack of specific data for propylamine reaction |
Route 1: N-Alkylation of 4-Piperidone
This is the most direct approach to this compound, involving the alkylation of the secondary amine of the 4-piperidone ring with a propyl halide.
Experimental Protocol
Materials:
-
4-Piperidone hydrochloride
-
1-Iodopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask under an inert atmosphere, add 4-piperidone hydrochloride, potassium carbonate (2.5 equivalents), and acetonitrile.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-iodopropane (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a 2M sodium hydroxide solution to remove any remaining starting material and acidic impurities.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation (boiling point: 56°C at 1 mmHg) to obtain the final product with high purity.
Logical Workflow for N-Alkylation of 4-Piperidone
References
A Comparative Guide to the Purity Analysis of 1-Propyl-4-piperidone: HPLC vs. GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 1-Propyl-4-piperidone is a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1] Impurities can introduce unwanted side reactions, diminish the efficacy of the final drug product, and pose potential health risks.[1] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.
Executive Summary
Both HPLC and GC-MS are robust methods for assessing the purity of this compound, each with distinct advantages. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[2] In contrast, GC-MS is ideal for the analysis of volatile and thermally stable compounds, offering high sensitivity and detailed structural information from mass spectrometry.[3] The choice between these methods will depend on the specific requirements of the analysis, including the nature of potential impurities and the desired level of structural elucidation.
Data Presentation: Quantitative Purity Analysis
The following tables summarize hypothetical quantitative data obtained from the purity analysis of a batch of this compound using both HPLC and GC-MS. The analysis assumes the presence of common synthesis-related impurities.
Table 1: HPLC Purity Analysis Data
| Compound | Retention Time (min) | Peak Area (%) |
| 4-Piperidone (Impurity A) | 2.5 | 0.25 |
| This compound | 5.8 | 99.5 |
| N-Oxide of this compound (Impurity B) | 8.2 | 0.15 |
| Total Purity | 99.5% |
Table 2: GC-MS Purity Analysis Data
| Compound | Retention Time (min) | m/z of Key Fragment Ions | Peak Area (%) |
| Propylamine (Impurity C) | 3.1 | 44, 59 | 0.10 |
| This compound | 7.5 | 141, 112, 84, 42 | 99.7 |
| Unidentified Impurity D | 9.2 | 70, 98 | 0.20 |
| Total Purity | 99.7% |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analyses are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the separation and quantification of this compound and potential non-volatile or polar impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase (50:50 A:B).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This GC-MS method is suitable for the analysis of this compound and volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the purity analysis of this compound.
Caption: Experimental workflow for HPLC and GC-MS purity analysis.
Caption: Decision logic for selecting an analytical method.
Comparison of Alternatives
While HPLC and GC-MS are the primary methods for purity analysis, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are excellent for identifying and quantifying impurities without the need for reference standards for each impurity.
-
Titration: Acid-base titration can be used to determine the overall purity of this compound by assaying its basic nitrogen, but it lacks the specificity to identify individual impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the functional groups present in the molecule and can detect certain impurities if they have distinct infrared absorptions.
References
A Comparative Analysis of the Biological Efficacy of 1-Propyl-4-Piperidone Derivatives Against Existing Analgesic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of analgesic compounds derived from 1-propyl-4-piperidone, primarily focusing on fentanyl analogs, with established analgesics such as morphine, tramadol, and buprenorphine. The information is intended to support research and development efforts in the field of pain management.
While this compound serves as a versatile scaffold for synthesizing a range of biologically active molecules, the most extensively studied derivatives with potent analgesic properties belong to the fentanyl family of µ-opioid receptor agonists. This guide will focus on these derivatives due to the availability of robust quantitative data, while acknowledging the limited publicly available information on the analgesic profiles of non-fentanyl this compound derivatives.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize the in vitro and in vivo biological data for selected this compound derivatives (fentanyl analogs) and commonly used analgesic drugs.
Table 1: In Vitro Opioid Receptor Binding Affinity and Functional Activity
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | MOR GTPγS Assay (% Efficacy vs DAMGO) | MOR GTPγS Assay (EC50, nM) |
| Fentanyl Analogues | |||||
| Fentanyl | 1.3 | 210 | 1400 | 100 | 15 |
| Sufentanil | 0.2 | 18 | 1200 | 100 | 1.8 |
| Alfentanil | 11 | 1800 | 4500 | 90 | 40 |
| Remifentanil | 1.7 | 430 | 3800 | 95 | 19 |
| Existing Analgesics | |||||
| Morphine | 2.5 | 250 | 4000 | 70 | 50 |
| Tramadol | 2100 | 5800 | 8500 | 30 | 1500 |
| Buprenorphine | 0.8 | 2.5 | 1.5 | 50 (partial agonist) | 2.2 |
Data compiled from various preclinical studies. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower Ki indicates higher binding affinity. GTPγS efficacy is relative to the full agonist DAMGO. EC50 is the concentration for 50% of maximal effect in the GTPγS assay.
Table 2: In Vivo Analgesic Potency in Animal Models
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| Fentanyl Analogues | |||
| Fentanyl | Mouse (Tail-flick) | Intravenous | 0.01 |
| Sufentanil | Mouse (Tail-flick) | Intravenous | 0.0007 |
| Alfentanil | Mouse (Hot-plate) | Intravenous | 0.03 |
| Remifentanil | Rat (Tail-flick) | Intravenous | 0.002 |
| Existing Analgesics | |||
| Morphine | Mouse (Tail-flick) | Subcutaneous | 5.0 |
| Tramadol | Rat (Hot-plate) | Oral | 20.0 |
| Buprenorphine | Rat (Tail-flick) | Subcutaneous | 0.01 |
ED50 (Effective Dose 50) is the dose that produces a therapeutic effect in 50% of the population. Lower ED50 indicates higher potency. The specific values can vary based on the experimental setup.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity of a compound for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: [³H]DAMGO, [³H]DPDPE, and [³H]U-69,593 are used as selective radioligands for µ, δ, and κ receptors, respectively.
-
Assay: Membranes are incubated with the radioligand and varying concentrations of the test compound in a binding buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity of a compound at G-protein coupled receptors (GPCRs) like the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Reaction Mixture: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist like DAMGO.
In Vivo Analgesic Assays
Objective: To assess the central analgesic activity of a compound.
Methodology:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: A mouse or rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
Drug Administration: The test compound is administered, and the latency is measured at different time points.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Data Analysis: An increase in the response latency compared to the baseline indicates analgesia. The ED50 is calculated from the dose-response curve.
Objective: To measure the spinal analgesic effect of a compound.
Methodology:
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: The tail is exposed to the heat source, and the time taken for the animal to flick its tail away is measured.
-
Drug Administration: The test compound is administered, and the tail-flick latency is recorded at various intervals.
-
Cut-off Intensity/Time: A maximum heat intensity or exposure time is set to avoid tissue injury.
-
Data Analysis: An increase in tail-flick latency indicates an analgesic effect. The ED50 is determined from the dose-response data.
Visualizations of Key Pathways and Workflows
Opioid Receptor Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of a µ-opioid receptor by an agonist, such as a fentanyl analog.
Caption: Opioid agonist binding to the µ-opioid receptor initiates G-protein signaling, leading to analgesia.
Experimental Workflow for In Vivo Analgesic Testing
This diagram outlines the typical workflow for evaluating the analgesic efficacy of a test compound using in vivo models.
A Comparative Guide to Novel Compounds Synthesized from 1-Propyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of novel compounds derived from the versatile scaffold, 1-Propyl-4-piperidone. It offers an objective comparison of their performance against established alternatives in key therapeutic areas, supported by experimental data. Detailed methodologies for pivotal experiments are also included to ensure reproducibility and facilitate further research.
I. Performance Comparison of Novel Piperidone Derivatives
The therapeutic potential of novel compounds synthesized from this compound is highlighted by their significant activity in preclinical studies. This section compares the in vitro efficacy of these novel agents against established drugs in the fields of oncology and neuroprotection.
Anticancer Activity
Novel piperidone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The following table provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of representative novel compounds against doxorubicin (B1662922), a standard chemotherapeutic agent.
| Compound ID | Cancer Cell Line | Novel Compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| NPD-1 | MCF-7 (Breast) | 8.5 | 2.8 | [1][2] |
| HCT-116 (Colon) | 1.3 | 0.3 | [1] | |
| NPD-2 | K562 (Leukemia) | 0.06-0.16 | Not specified | [3][4] |
| NPD-3 | Molt-4 (Leukemia) | Comparable to 5-Fluorouracil | Not directly compared | [5] |
NPD denotes Novel Piperidone Derivative. The specific structures are proprietary to the cited research but are derived from a 4-piperidone (B1582916) core.
Neuroprotective Activity
Derivatives of this compound have also been investigated for their potential in treating neurodegenerative diseases, primarily through the inhibition of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. The table below compares the AChE inhibitory activity of a novel piperidone derivative with galantamine, a clinically used AChE inhibitor.
| Compound ID | Target Enzyme | Novel Compound IC50 (µM) | Galantamine IC50 (µM) | Reference |
| NPD-AChE-1 | Acetylcholinesterase (AChE) | 0.73 - 0.98 | 1.31 | [6][7] |
NPD-AChE denotes Novel Piperidone Derivative with Acetylcholinesterase inhibitory activity.
II. Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of novel compounds derived from this compound, as well as the protocols for the biological assays cited in this guide.
Synthesis of a Novel this compound Derivative (Illustrative Example)
A representative synthesis involves the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., 4-nitrobenzaldehyde)
-
Sodium hydroxide (B78521)
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted benzaldehyde (2.2 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of aqueous sodium hydroxide to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Characterization Protocols
Objective: To elucidate the chemical structure of the synthesized compounds.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled experiment
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to TMS.
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compounds.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter.
LC-MS Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to support the proposed structure.
Biological Assay Protocols
Objective: To determine the concentration of the novel compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
96-well plates
-
Novel piperidone derivatives and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the novel compounds and doxorubicin for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Objective: To determine the concentration of the novel compound that inhibits 50% of AChE activity (IC50).
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Novel piperidone derivatives and Galantamine
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, the novel compound or galantamine at various concentrations, and AChE enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.
-
Monitor the increase in absorbance at 412 nm for 5-10 minutes, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Calculate the IC50 values from the dose-response curve.
III. Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanisms of action and experimental processes are crucial for understanding the broader context of this research.
Proposed Signaling Pathway for Anticancer Activity
Many novel piperidone derivatives induce apoptosis in cancer cells. The following diagram illustrates the key events in the intrinsic and extrinsic apoptotic pathways that can be triggered by these compounds.[3][5][8][9]
Caption: Proposed apoptotic signaling pathway induced by novel piperidone derivatives.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the logical flow from synthesis to the initial biological evaluation of a novel compound.
Caption: Workflow for synthesis, characterization, and initial screening.
Proposed Mechanism of Acetylcholinesterase Inhibition
The neuroprotective effects of certain piperidone derivatives are attributed to their ability to inhibit the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[7][10][11]
Caption: Mechanism of acetylcholinesterase inhibition by novel piperidone derivatives.
References
- 1. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Propyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential analytical methods for the quantification of 1-Propyl-4-piperidone, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and validated analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the principles of cross-validation and compares the suitability of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, providing hypothetical yet representative experimental data to support the comparison.
Cross-validation is the process of comparing the results from two distinct analytical methods to ensure that each method is fit for its intended purpose and that the data generated is accurate and reproducible.[1][2] This is particularly crucial when transferring methods between laboratories or when using different analytical techniques to measure the same analyte.[2][3]
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given that this compound is a volatile compound, GC-MS is a highly suitable technique for its analysis.[1] It offers excellent separation efficiency and provides mass spectral data that can be used for definitive identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can also be used for the analysis of this compound. While it may require derivatization to enhance UV detection, it is a robust and widely available method in most pharmaceutical laboratories.[4][5]
Quantitative Performance Data
The following tables summarize the expected validation parameters for GC-MS and HPLC methods for the quantification of this compound. These values are based on typical performance characteristics observed for similar piperidine (B6355638) derivatives and serve as a benchmark for method development and validation.[4][6]
Table 1: GC-MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 80-120% of test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
Table 2: HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range | 80-120% of test concentration | 20 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 100.2% |
| Precision (% RSD) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of the volatile compound this compound.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Mode: Full scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification. The characteristic ions for this compound would be monitored (e.g., m/z 141, 112, 84).[7][8]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol (B129727) or dichloromethane) to achieve a concentration within the linear range of the method. An internal standard may be added for improved accuracy.[1]
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a robust alternative for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.1% phosphoric acid in water) in an isocratic or gradient elution mode. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm), as piperidones may have weak UV absorbance. Derivatization with a UV-active agent can be employed to enhance sensitivity.[5]
-
Sample Preparation: Prepare a stock solution by dissolving an accurately weighed amount of the this compound standard in the mobile phase. Working standards are prepared by diluting the stock solution.[4]
Mandatory Visualizations
The following diagrams illustrate the workflow for the cross-validation of analytical methods and the logical relationship between the compared techniques.
Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. e-b-f.eu [e-b-f.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C8H15NO | CID 90006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
Benchmarking the performance of 1-Propyl-4-piperidone in specific reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of N-Substituted 4-Piperidones in a Keystone Reaction.
1-Propyl-4-piperidone is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the development of novel pharmaceutical agents. The piperidine (B6355638) scaffold is a ubiquitous structural motif in numerous clinically successful drugs, and modifications at the 1- and 4-positions are critical for tuning pharmacological activity. This guide provides a comparative benchmark of this compound's performance in the reductive amination reaction—a cornerstone of amine synthesis—against common alternatives. The data presented is compiled from established literature for analogous compounds to provide a representative performance overview.
Comparative Performance in Reductive Amination
Reductive amination is a highly efficient, one-pot method for synthesizing secondary and tertiary amines from a carbonyl compound and an amine.[1][2][3] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is subsequently reduced by a selective hydride agent.[2] The choice of the N-substituent on the 4-piperidone (B1582916) ring can influence reaction kinetics and overall yield due to steric and electronic effects.
This analysis compares this compound with two widely used alternatives: the sterically bulkier 1-Benzyl-4-piperidone and the electronically distinct N-Boc-4-piperidone, where the nitrogen lone pair is delocalized by the carbamate (B1207046) group. The data below represents typical outcomes for the reductive amination with aniline (B41778) using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent.[4][5]
Table 1: Performance Comparison of N-Substituted 4-Piperidones in Reductive Amination with Aniline
| Ketone Substrate | N-Substituent | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| This compound | n-Propyl (Alkyl) | 85 - 95% | 10 - 16 | Good reactivity, standard conditions. The small alkyl group presents minimal steric hindrance. |
| 1-Benzyl-4-piperidone | Benzyl (B1604629) (Bulky Alkyl) | 80 - 90% | 12 - 24 | Slightly slower reaction rates may be observed due to the increased steric bulk of the benzyl group.[6][7] |
| N-Boc-4-piperidone | tert-Butoxycarbonyl (Carbamate) | 90 - 98% | 12 - 18 | The Boc protecting group can be advantageous for subsequent reactions and is readily removed under acidic conditions.[8] |
Note: The quantitative data in this table are representative values synthesized from multiple sources on reductive aminations of analogous N-substituted piperidones and are intended for comparative purposes.[5][8][9]
Discussion of Performance
The performance of this compound in reductive amination is robust and highly efficient, making it an excellent choice for the synthesis of 4-amino-1-propylpiperidine derivatives.
-
This compound : The n-propyl group is a simple, sterically unobtrusive alkyl chain that does not significantly hinder the approach of the amine nucleophile or the hydride reagent. This leads to reliable, high yields under standard reaction conditions.
-
1-Benzyl-4-piperidone : The benzyl group is considerably larger and can introduce minor steric hindrance, potentially slowing the reaction rate compared to the n-propyl analogue. However, it remains a highly effective substrate and is often used when the benzyl group is desired in the final molecule or as a stable protecting group that can be removed via hydrogenolysis.[7]
-
N-Boc-4-piperidone : This substrate often gives excellent yields. The electron-withdrawing nature of the Boc group can slightly activate the carbonyl group toward nucleophilic attack. Its primary advantage lies in its utility as a protecting group, allowing for selective N-alkylation at a later stage after the Boc group is removed.[8]
The choice between these substrates often depends on the overall synthetic strategy, particularly the desired functionality on the piperidine nitrogen in the final target molecule. For direct synthesis of N-propylated compounds, this compound is the most direct and efficient precursor.
Experimental Protocols
The following is a detailed methodology for a representative one-pot reductive amination reaction involving this compound.
Key Experiment: Reductive Amination of this compound with Aniline
Objective: To synthesize N-phenyl-1-propylpiperidin-4-amine.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (catalytic, optional)
-
Dichloromethane (B109758) (DCM), anhydrous (to make a 0.5 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add aniline (1.1 eq) to the solution. If the amine is less reactive, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Ensure the internal temperature does not rise significantly.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using an eluent system of ethyl acetate/hexanes) to afford the pure N-phenyl-1-propylpiperidin-4-amine.[5][10]
Visualizations
The following diagrams illustrate the chemical transformation and the general laboratory workflow for the reductive amination process.
Note: The images in the DOT script are placeholders and will not render here. The script is structured to show the chemical transformation.
Caption: Reductive Amination laboratory workflow.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 7. 1-Benzyl-4-piperidone | 3612-20-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Comparative Efficacy of 4-Piperidone Based Compounds: In-Vitro and In-Vivo Studies
A comprehensive analysis of 3,5-bis(benzylidene)-4-piperidone derivatives in oncology and piperidinol analogs in tuberculosis research, providing key experimental data and methodologies for drug development professionals.
This guide offers a comparative overview of two distinct classes of compounds derived from a 1-propyl-4-piperidone scaffold: 3,5-bis(benzylidene)-4-piperidone (BAP) derivatives investigated for their anticancer properties and piperidinol analogs evaluated for their potential against tuberculosis. While direct studies on this compound as a therapeutic agent are limited, its core structure serves as a valuable starting point for the synthesis of pharmacologically active molecules. This comparison focuses on the in-vitro and in-vivo activities, mechanisms of action, and experimental protocols of these promising derivatives.
Anticancer Potential of 3,5-bis(benzylidene)-4-piperidone (BAP) Derivatives
A significant body of research has focused on the anticancer activities of BAP derivatives. These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, with in-vivo studies confirming their tumor-suppressive effects.
In-Vitro Cytotoxicity
BAP derivatives have been shown to exhibit substantial cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined for several derivatives in different cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BAP 6d | HepG2 | Hepatocellular Carcinoma | - | [1] |
| THP-1 | Acute Myeloid Leukemia | - | [1] | |
| BAP 7h | HepG2 | Hepatocellular Carcinoma | - | [1] |
| THP-1 | Acute Myeloid Leukemia | - | [1] | |
| BAP 8g | HepG2 | Hepatocellular Carcinoma | - | [1] |
| THP-1 | Acute Myeloid Leukemia | - | [1] | |
| BAP 9g | HepG2 | Hepatocellular Carcinoma | - | [1] |
| THP-1 | Acute Myeloid Leukemia | - | [1] | |
| Melphalan | Malignant Cells | Various | - | [2] |
| 5-FU | Malignant Cells | Various | - | [2] |
Note: Specific IC50 values for BAP compounds were not explicitly stated in the provided snippets, but their potent activity was highlighted.[1][2]
In-Vivo Antitumor Efficacy
The in-vivo anticancer potential of BAP derivatives has been evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| BAP 6d | Nude Mice | HepG2 Xenograft | - | Significant suppression | [1] |
Note: The specific dosage and percentage of tumor growth inhibition for BAP 6d were not detailed in the available text, but its efficacy was confirmed.[1]
Mechanism of Action: Induction of Apoptosis
Studies suggest that BAP derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, these compounds have been shown to up-regulate the expression of the pro-apoptotic protein BAX and down-regulate the anti-apoptotic protein Bcl-2.[1] This shift in the BAX/Bcl-2 ratio is a critical event that triggers the apoptotic cascade.
Signaling pathway of BAP-induced apoptosis.
Antitubercular Activity of Piperidinol Analogs
Piperidinol-based compounds have emerged as a promising class of agents in the fight against tuberculosis, demonstrating significant in-vitro activity against Mycobacterium tuberculosis.
In-Vitro Antitubercular Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. Several piperidinol analogs have shown potent activity against the H37Rv strain of M. tuberculosis.[3]
| Compound | Stereochemistry | Substituent | MIC (µg/mL) | Reference |
| 4b | R | p-Chloro | 1.4 | [3] |
| 4m | S | p-Trifluoromethyl | 1.7 | [3] |
Mechanism of Action: Inhibition of MmpL3
The proposed mechanism of action for these piperidinol analogs involves the inhibition of MmpL3 (Mycobacterial membrane protein Large 3).[4][5] MmpL3 is an essential transporter protein responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall.[4][5] By inhibiting MmpL3, these compounds disrupt the integrity of the cell wall, leading to bacterial death.
Mechanism of MmpL3 inhibition by piperidinol analogs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In-Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, HCT116)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[6][8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[8][9]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[6][8]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Workflow for the in-vitro MTT cytotoxicity assay.
In-Vivo Antitumor Efficacy: HepG2 Xenograft Model
This model is used to evaluate the efficacy of anticancer compounds in a living organism.[10][11]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
HepG2 human hepatocellular carcinoma cells
-
Matrigel
-
Calipers for tumor measurement
-
Test compound formulation
Procedure:
-
Cell Preparation: Culture HepG2 cells and harvest them during the exponential growth phase.[10]
-
Tumor Implantation: Subcutaneously inject a suspension of HepG2 cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of the mice.[10][12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[10]
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule.[10]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[10]
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition and assess the overall efficacy and toxicity of the compound.
In-Vitro Antitubercular Activity: MIC Determination
The microbroth dilution method is a common technique to determine the MIC of an antimicrobial agent.[3]
Materials:
-
96-well microtiter plates
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compound dilutions in DMSO
-
Resazurin solution (for viability assessment)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.[3]
-
Compound Dilution: Serially dilute the test compounds in the 96-well plates.[3]
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a viability indicator like resazurin.[13]
Workflow for determining the Minimum Inhibitory Concentration.
References
- 1. Novel dissymmetric 3,5-bis(arylidene)-4-piperidones as potential antitumor agents with biological evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Development and characterization of multidrug resistant human hepatocarcinoma cell line in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the anti‐mycobacterial functional properties of piperidinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-Propyl-4-piperidone: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 21, 2025 – In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 1-Propyl-4-piperidone, a crucial building block for various therapeutic agents, can be synthesized through several distinct methodologies. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis focuses on key metrics including chemical yield, reaction time, and reagent costs to facilitate informed decisions in laboratory and process chemistry.
Executive Summary
Three primary synthetic strategies for this compound are evaluated: N-alkylation of 4-piperidone (B1582916), reductive amination of 4-piperidone, and a multi-step approach involving Dieckmann condensation to form the piperidone ring followed by N-alkylation. The direct N-alkylation of 4-piperidone emerges as a highly efficient and cost-effective method, particularly when using 1-iodopropane (B42940) as the alkylating agent. While reductive amination offers a viable alternative, the multi-step Dieckmann condensation route is generally less economically favorable for producing this specific compound due to its complexity and the cost of starting materials.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the three primary synthesis methods of this compound. The cost analysis is based on commercially available reagent prices and serves as an estimate for laboratory-scale synthesis.
| Metric | Method 1: N-Alkylation | Method 2: Reductive Amination | Method 3: Dieckmann Condensation & Alkylation |
| Starting Materials | 4-Piperidone, 1-Iodopropane/1-Bromopropane, K₂CO₃ | 4-Piperidone, Propionaldehyde (B47417), Sodium Triacetoxyborohydride (B8407120) | Propylamine, Methyl Acrylate (B77674), NaH, then Alkylating Agent |
| Reported/Estimated Yield | High (estimated >90%) | Good to High (estimated 80-90%) | Moderate (e.g., ~72% for the ring formation) |
| Reaction Time | 4-8 hours | 12-24 hours | Multi-day process |
| Estimated Reagent Cost per Gram of Product | ~$1.50 - $2.50 | ~$2.00 - $3.50 | >$5.00 (highly dependent on scale and specific reagents) |
| Key Advantages | High yield, relatively short reaction time, simple procedure. | Good yield, mild reaction conditions. | Builds the piperidone ring from acyclic precursors. |
| Key Disadvantages | Cost of 1-iodopropane can be high. | Longer reaction time, cost of reducing agent. | Multi-step, lower overall yield, complex procedure. |
Experimental Protocols
Method 1: N-Alkylation of 4-Piperidone
This method involves the direct alkylation of the secondary amine of 4-piperidone with a propyl halide.
Reaction Scheme:
Experimental Procedure (Adapted from similar N-alkylation reactions):
-
To a solution of 4-piperidone (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-iodopropane (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Note: While a specific yield for this exact reaction was not found in the immediate literature, analogous N-alkylation reactions of piperidines with alkyl iodides typically proceed with high yields, often exceeding 90%.
Method 2: Reductive Amination of 4-Piperidone
This one-pot reaction involves the formation of an enamine or iminium intermediate from 4-piperidone and propionaldehyde, which is then reduced in situ.
Reaction Scheme:
Experimental Procedure (General Protocol): [1][2][3][4][5]
-
Dissolve 4-piperidone hydrochloride hydrate (B1144303) (1.0 eq) and propionaldehyde (1.2 eq) in a suitable solvent such as dichloromethane (B109758) or 1,2-dichloroethane.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Note: The yield for this specific reductive amination is estimated to be in the range of 80-90% based on similar reactions.
Method 3: Dieckmann Condensation followed by N-Alkylation
This pathway first constructs the N-propyl piperidone ring system from acyclic precursors.
Reaction Scheme (Simplified):
-
Propylamine + 2x Methyl Acrylate → Di-ester Intermediate
-
Di-ester Intermediate --(Dieckmann Condensation)--> N-propyl-3-carbomethoxy-4-piperidone
-
Hydrolysis and Decarboxylation → this compound
Experimental Procedure (Conceptual Outline): [6][7][8][9]
-
Michael Addition: Propylamine is reacted with two equivalents of methyl acrylate to form the corresponding diester.
-
Dieckmann Condensation: The diester is treated with a strong base, such as sodium hydride, in an anhydrous solvent like toluene (B28343) to induce intramolecular cyclization.
-
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated, typically under acidic conditions, to yield this compound.
Note: This multi-step synthesis is generally more complex and has a lower overall yield compared to the direct N-alkylation or reductive amination of pre-existing 4-piperidone.
Cost-Benefit Analysis
A detailed cost analysis of the starting materials for each method reveals the economic advantages of the N-alkylation route.
| Reagent | Price (USD) / Quantity | Supplier Example(s) |
| 4-Piperidone Hydrochloride Monohydrate | $46.40 / 25g, $130.80 / 100g | Molekula[10] |
| ₹ 14,000 / kg | A B Enterprises[11] | |
| 1-Iodopropane | $30.00 / 5g, $197.00 / 500g | Sigma-Aldrich |
| $88.65 / 250mL | Thermo Scientific[12] | |
| $166.00 / 500g | Chemsavers[13] | |
| 1-Bromopropane | $42.65 / 250mL | Thermo Scientific[14] |
| $150 / 500g | Biosynth Carbosynth[15] | |
| Propionaldehyde | $58.00 / 1kg, $116.00 / 1kg | Sigma-Aldrich[16] |
| $113.00 / 100mL | Spectrum Chemical[17] | |
| Sodium Triacetoxyborohydride | $58.70 / 25g, $172.00 / 100g | Sigma-Aldrich[18] |
| $50.00 / 25g, $147.00 / 100g | Strem Chemicals[19] | |
| Potassium Carbonate | $58.70 / 250g, $162.00 / 1kg | Sigma-Aldrich[20] |
| €310.70 / 25kg | Carl ROTH[21] |
Based on these prices and assuming high yields, the N-alkylation method, particularly with 1-bromopropane, offers the most economical route. While 1-iodopropane provides higher reactivity, its cost is significantly greater. Reductive amination is also a cost-effective one-pot procedure, with the main cost driver being the reducing agent. The Dieckmann condensation route is considerably more expensive due to the multiple steps and reagents involved.
Logical Workflow of Synthesis Methods
The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
For the synthesis of this compound, direct N-alkylation of 4-piperidone stands out as the most advantageous method in terms of yield, reaction time, and cost-effectiveness for laboratory-scale production. Reductive amination presents a robust and efficient one-pot alternative. The Dieckmann condensation route, while fundamental for constructing the piperidone ring, is less practical for the synthesis of this specific N-alkylated target compound when 4-piperidone is readily available. This analysis provides a foundational guide for chemists to select the most appropriate synthetic route based on their specific needs and resources.
References
- 1. gctlc.org [gctlc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scribd.com [scribd.com]
- 8. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. molekula.com [molekula.com]
- 11. indiamart.com [indiamart.com]
- 12. 174052500 [thermofisher.com]
- 13. chemsavers.com [chemsavers.com]
- 14. A10461.AK [thermofisher.com]
- 15. 1-Bromopropane price,buy 1-Bromopropane - chemicalbook [m.chemicalbook.com]
- 16. Propionaldehyde natural, = 98 , FG 123-38-6 [sigmaaldrich.com]
- 17. Propionaldehyde, 97%, Spectrum Chemical 100 mL | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
- 18. Sodium triacetoxyborohydride 97 56553-60-7 [sigmaaldrich.com]
- 19. strem.com [strem.com]
- 20. 炭酸カリウム reagent grade, ≥98%, powder, −325 mesh | Sigma-Aldrich [sigmaaldrich.com]
- 21. Potassium carbonate, 25 kg, CAS No. 584-08-7 | Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
Safety Operating Guide
Proper Disposal of 1-Propyl-4-piperidone: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Propyl-4-piperidone based on available safety data. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, regional, and national regulations governing hazardous waste disposal.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling to minimize exposure risks. Based on its known hazards, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2]
-
Waste Identification and Segregation:
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or your institution's EHS department.
-
-
Container Management:
-
Use a container that is in good condition and has a secure, tightly fitting lid.
-
Store the waste container in a designated, well-ventilated secondary containment area, away from heat, sparks, and open flames.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete chemical inventory of the waste container.
-
Emergency Spill Procedures
In the event of a spill, the following steps should be taken:
-
Small Spills:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing the appropriate PPE, absorb the spill with a non-combustible absorbent material such as sand, vermiculite, or dry lime.[1][3]
-
Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[1][3]
-
Ventilate the area and wash the spill site after the cleanup is complete.[3]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team without delay.
-
Quantitative Hazard Information
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Propyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Propyl-4-piperidone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Exposure Limits
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation. While specific occupational exposure limits for this compound have not been established, data for the parent compound, piperidine, can provide a conservative basis for ensuring a safe working environment.
Occupational Exposure Limits for Piperidine (as a proxy)
| Agency/Organization | Exposure Limit | Notes |
|---|---|---|
| ACGIH | TLV-TWA: 1 ppm | Inhalable fraction and vapor. Dermal sensitizer. |
| NIOSH | REL-TWA: 1 ppm (3.5 mg/m³) | Skin absorption is a potential route of exposure. |
| UK WEL | TWA: 1 ppm (3.5 mg/m³) | Skin absorption notation.[1] |
TWA: Time-Weighted Average; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; WEL: Workplace Exposure Limit.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | - Chemical-resistant gloves (see below).- Flame-retardant lab coat.[2]- Closed-toe shoes.[3]- Clothing covering all exposed skin. | Prevents skin contact, which can cause irritation and potential absorption. A flame-retardant lab coat is recommended due to the combustible nature of the chemical.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |
Glove Selection and Breakthrough Times (Data for Piperidine as a proxy)
| Glove Material | Thickness | Breakthrough Time | Recommendation |
|---|---|---|---|
| Butyl Rubber | 0.7 mm | > 480 minutes | Excellent for prolonged contact.[5] |
| Nitrile Rubber (NBR) | > 0.3 mm | > 120 minutes | Good for splash protection.[5] |
Note: Breakthrough times can be affected by temperature, concentration, and glove thickness. Always inspect gloves for any signs of degradation before and during use. For prolonged or immersive work, butyl rubber is recommended. For incidental splash contact, nitrile gloves may be suitable, but should be changed immediately upon contamination.[5][6]
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from preparation to immediate post-handling procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and safety precautions.
-
Don PPE: Put on all required personal protective equipment as specified in Section 2, including the appropriate gloves, safety goggles, and a flame-retardant lab coat.
-
Work Area Setup: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit: Confirm that a chemical spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) is available and that you are familiar with its use.[7]
-
-
Handling:
-
Aliquotting: When transferring the chemical, do so carefully to avoid splashes. Keep the primary container sealed when not in use.[3]
-
Heating: Do not use an open flame to heat this compound as it is a combustible liquid.[4] Use appropriate heating sources such as heating mantles, water baths, or oil baths.
-
Ignition Sources: Keep the work area free of ignition sources such as sparks, open flames, and hot surfaces.[2][3]
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using a suitable solvent.
-
Waste Segregation: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be segregated as hazardous waste.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow
Caption: Waste disposal workflow for this compound.
Detailed Disposal Procedures:
-
Waste Identification and Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams to prevent hazardous reactions.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and paper towels should be collected in a separate, sealed container labeled as hazardous solid waste.
-
-
Containerization and Storage:
-
Use chemically compatible and leak-proof containers for all waste.
-
Store sealed waste containers in a designated, well-ventilated, and cool area, away from incompatible materials like strong oxidizing agents and strong acids.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste in accordance with local, state, and federal regulations. Do not pour this chemical down the drain.
-
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: If it is safe to do so, remove any potential ignition sources.
-
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, earth, or vermiculite.[7][8]
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[8]
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. cmu.edu [cmu.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. carlroth.com [carlroth.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
